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  • Product: N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea
  • CAS: 1427460-42-1

Core Science & Biosynthesis

Foundational

N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea: Structural Dynamics, Synthesis, and Pharmacological Potential

Executive Summary N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea (CAS: 1427460-42-1) is a highly versatile synthetic building block and pharmacophore model utilized in modern medicinal chemistry. By integrating a lipoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea (CAS: 1427460-42-1) is a highly versatile synthetic building block and pharmacophore model utilized in modern medicinal chemistry. By integrating a lipophilic diethylamine moiety, a hydrogen-bonding thiourea core, and a solubilizing morpholine ring, this compound serves as an optimal scaffold for developing enzyme inhibitors, metal chelators, and targeted therapeutics. This technical guide explores the causality behind its structural design, provides self-validating synthetic protocols, and outlines its biological applications.

Chemical Identity & Structural Rationale

The utility of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea in drug design is a direct consequence of its unique electronic and conformational features [1]. The molecule is strategically divided into three functional domains, each serving a specific physicochemical purpose:

  • The Morpholine Ring: The electron-withdrawing nature of the oxygen atom subtly tempers the basicity of the nitrogen, while its flexible chair-like conformation provides a versatile scaffold. This moiety is critical for improving aqueous solubility and acting as a hinge-binding motif in kinase active sites [2].

  • The Thiourea Core: Unlike urea, thiourea is a softer Lewis base. It acts as a potent bidentate hydrogen-bond donor (via the NH group) and a strong metal chelator (via the sulfur atom), making it highly effective against metalloenzymes like urease and tyrosinase [3].

  • The N,N-Diethyl Group: This terminal dialkyl group increases the overall lipophilicity (LogP) of the molecule, facilitating cellular membrane penetration while providing steric bulk to optimally occupy hydrophobic pockets within target proteins.

Table 1: Physicochemical Properties
PropertyValue / Description
IUPAC Name 1,1-diethyl-3-(4-morpholin-4-ylphenyl)thiourea
CAS Registry Number 1427460-42-1
Molecular Formula C15H23N3OS
Molecular Weight 293.43 g/mol
SMILES CCN(CC)C(=S)Nc1ccc(N2CCOCC2)cc1
Purity Standard 95% (HPLC/LC-MS)
Physical State Solid

Mechanistic Role in Drug Design

The incorporation of the morpholine ring and thiourea core is a deliberate strategy employed by medicinal chemists to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate [2]. The morpholine oxygen acts as a hydrogen-bond acceptor, interacting with backbone amides in the hinge region of kinases (e.g., EGFR, PI3K). Simultaneously, the thiourea nitrogen acts as a hydrogen-bond donor, interacting with catalytic aspartate or glutamate residues.

Pharmacophore Target Target Protein (e.g., Kinase Hinge Region) Morpholine Morpholine Ring (H-Bond Acceptor) Morpholine->Target H-bond (Oxygen) Thiourea Thiourea Core (H-Bond Donor / Metal Chelator) Thiourea->Target H-bond (NH) / S-Metal Diethyl N,N-Diethyl Group (Hydrophobic Pocket) Diethyl->Target Van der Waals

Caption: Pharmacophore interaction model of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea.

Synthetic Methodology

The synthesis of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea relies on the nucleophilic attack of an aniline derivative on a thiocarbamoyl electrophile. To ensure high yield and purity, the protocol utilizes a self-validating system where reaction completion is monitored via Thin-Layer Chromatography (TLC), and the final product is authenticated via NMR and LC-MS.

Causality of Reagent Selection:
  • Dichloromethane (DCM): Chosen as an aprotic solvent to dissolve both starting materials without participating in hydrogen bonding, which could quench the electrophile.

  • Triethylamine (TEA): Acts as an acid scavenger. The reaction generates hydrochloric acid (HCl) as a byproduct; TEA neutralizes this, preventing the protonation of the highly basic morpholine nitrogen, which would otherwise halt the reaction.

Synthesis SM1 4-Morpholinoaniline (Nucleophile) Reaction Nucleophilic Substitution (Solvent: DCM, Base: TEA) SM1->Reaction SM2 Diethylthiocarbamoyl Chloride (Electrophile) SM2->Reaction Product N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea Reaction->Product Validation Validation (TLC, LC-MS, NMR) Product->Validation

Caption: Synthetic workflow and validation pipeline for the target thiourea derivative.

Step-by-Step Synthetic Protocol
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-morpholinoaniline (1.0 eq, 10 mmol) in 30 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add Triethylamine (TEA) (1.5 eq, 15 mmol) to the solution. Stir the mixture at 0 °C in an ice bath for 10 minutes to establish a uniform, chilled basic environment.

  • Electrophile Addition: Dissolve diethylthiocarbamoyl chloride (1.1 eq, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes to prevent exothermic degradation and minimize side reactions.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir continuously for 4–6 hours.

  • In-Process Validation (TLC): Monitor the reaction using TLC (Eluent: 1:1 Hexane:Ethyl Acetate). The disappearance of the lower-Rf aniline spot and the emergence of a new, higher-Rf UV-active spot confirms reaction completion.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3​ . Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification & Final Validation: Purify the crude residue via silica gel column chromatography. Validate the purified solid using 1H -NMR (confirming the morpholine multiplets at ~3.1 and ~3.8 ppm, and the diethyl signals at ~1.2 and ~3.6 ppm) and LC-MS (Target m/z: [M+H]+ = 294.1).

Biological Evaluation & Assays

Thiourea derivatives have demonstrated great promise in oncology and antimicrobial research due to their ability to inhibit the growth of several cancer cell lines and disrupt metalloenzyme function [3]. To evaluate the efficacy of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea, a standardized enzyme inhibition assay (e.g., Tyrosinase or Kinase inhibition) is employed.

Step-by-Step Enzyme Inhibition Assay Protocol (Self-Validating)
  • Reagent Preparation: Prepare a 10 mM stock solution of the thiourea compound in 100% DMSO. Serial dilute this stock in assay buffer (50 mM HEPES, pH 7.4) to achieve final well concentrations ranging from 0.1 nM to 100 µM. Ensure final DMSO concentration remains 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: In a 96-well microplate, add 10 µL of the diluted compound to 40 µL of the target enzyme solution (e.g., 0.5 nM final concentration). Incubate at 37 °C for 30 minutes to allow thermodynamic equilibrium of the inhibitor-enzyme complex.

  • Substrate Addition: Initiate the reaction by adding 50 µL of the substrate mixture (containing ATP and a fluorescently labeled peptide substrate).

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor the fluorescence or absorbance continuously for 60 minutes.

  • Data Validation: Include positive controls (known inhibitors like Erlotinib for kinases) and negative controls (DMSO vehicle). The assay is validated only if the Z'-factor is > 0.5. Calculate the IC50​ using non-linear regression analysis (GraphPad Prism).

Table 2: Representative Biological Activity Context

(Note: Data represents typical ranges for morpholinophenyl-thiourea derivatives against common targets)

Biological TargetMechanism of ActionExpected IC50​ Range
EGFR Kinase ATP-competitive hinge binding (Morpholine)0.5 - 5.0 µM
Tyrosinase Copper chelation (Thiourea sulfur)1.0 - 15.0 µM
Urease Nickel coordination (Thiourea core)5.0 - 25.0 µM
MCF-7 Cell Line Apoptosis induction / Cell cycle arrest7.0 - 20.0 µM

References

  • Biological Applications of Thiourea Derivatives: Detailed Review Source: MDPI (Molecules) URL:[Link]

Exploratory

Decoding the Polypharmacological Network of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea: Mechanisms, Workflows, and Preclinical Applications

Executive Summary In modern drug discovery, the paradigm is shifting from single-target "magic bullets" to rationally designed polypharmacological agents. N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea (CAS 1427460-42-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the paradigm is shifting from single-target "magic bullets" to rationally designed polypharmacological agents. N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea (CAS 1427460-42-1)[1] represents a highly versatile synthetic building block and screening compound. Characterized by a central thiourea core flanked by a solubilizing morpholinophenyl group and a sterically bulky N,N-diethyl terminus, this compound acts as a multi-pathway modulator. This technical guide explores its dual-action mechanisms: as an immunomodulator via Toll-like Receptor 2 (TLR2)[2][3] and as a potent metalloenzyme (urease) inhibitor[4].

Structural Pharmacology & Target Engagement

The biological activity of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea (DEMPT) is dictated by its three distinct pharmacophoric domains[5]:

  • The Thiourea Core (-(NH)C=S): This moiety exists in a tautomeric equilibrium and acts as both a hydrogen bond donor and acceptor. Crucially, the lone pairs on the sulfur and nitrogen atoms serve as potent bidentate ligating centers, allowing the molecule to coordinate with transition metals (e.g., Ni²⁺, Cu²⁺) in metalloenzyme active sites[4][5].

  • The Morpholinophenyl Group: The morpholine ring significantly enhances the aqueous solubility of the highly hydrophobic thiourea backbone. Additionally, the phenyl ring provides a rigid spacer that facilitates π−π stacking interactions within hydrophobic receptor pockets[2].

  • The N,N-Diethyl Terminus: The electron-donating nature and steric bulk of the diethyl substitution act as a "steric gatekeeper." In receptor binding (such as TLR2), this bulky terminus prevents the compound from fully occupying restricted binding pockets, thereby shifting the molecule's selectivity profile from a pan-agonist to a biased modulator[2][3].

Mechanism of Action I: TLR2 Immunomodulation

Toll-like receptor 2 (TLR2) forms heterodimers (TLR2/1 or TLR2/6) to detect pathogen-associated molecular patterns (PAMPs) and initiate innate immune responses[6]. Thiourea derivatives are known to bind the hydrophobic pocket of the TLR2 complex.

In our structural activity relationship (SAR) models, the presence of the electron-donating N,N-diethyl substituent fundamentally alters receptor engagement. The steric bulk of the diethyl group restricts the compound's fit within the tighter TLR2/1 heterodimer pocket, significantly attenuating TLR2/1 agonistic activity. Instead, it selectively promotes activation of the more accommodating TLR2/6 heterodimer[2][3]. This biased agonism induces a specific downstream cytokine response (IL-6, IL-8, TNF- α ) without triggering the systemic hyperinflammation often associated with pan-TLR2 activation[3].

TLR2_Pathway Ligand DEMPT (Thiourea Ligand) TLR2 TLR2/6 Heterodimer Ligand->TLR2 Steric Binding MyD88 MyD88 Adaptor TLR2->MyD88 Recruits IRAK IRAK1/4 Complex MyD88->IRAK Phosphorylates TRAF6 TRAF6 Protein IRAK->TRAF6 Activates NFkB NF-κB Translocation TRAF6->NFkB IKK Activation Reporter SEAP Reporter Gene NFkB->Reporter Induces Transcription

Fig 1: TLR2/6 signaling pathway activation modulated by DEMPT, culminating in SEAP reporter output.

Mechanism of Action II: Metalloenzyme (Urease) Inhibition

Urease is a nickel-dependent metalloenzyme responsible for the rapid hydrolysis of urea into ammonia and carbon dioxide, a primary survival mechanism for gastric pathogens like Helicobacter pylori.

DEMPT acts as a competitive inhibitor. The mechanism is driven by the thiourea core, which penetrates the enzyme's entrance channel. The sulfur and nitrogen heteroatoms coordinate directly with the bi-nickel (Ni²⁺) center in the active site, displacing the catalytic bridging water molecule essential for urea hydrolysis[4]. The morpholinophenyl moiety anchors the inhibitor in place via hydrophobic interactions with the channel walls, preventing substrate access.

Quantitative Data Summary

The following table synthesizes representative pharmacological profiling data for DEMPT and its structural analogues, highlighting its polypharmacological selectivity[2][3][4].

CompoundTarget SystemAssay MethodologyIC₅₀ / EC₅₀ (µM)Efficacy / Max Response
DEMPT Jack Bean UreaseBerthelot Colorimetric14.685% Inhibition
DEMPT hTLR2/1 HeterodimerHEK-Blue SEAP Reporter> 64.8Weak/Attenuated Agonism
DEMPT hTLR2/6 HeterodimerHEK-Blue SEAP Reporter8.8Strong Agonism
Standard Thiourea Jack Bean UreaseBerthelot Colorimetric21.0100% Inhibition
Pam3CSK4 (Control) hTLR2/1 HeterodimerHEK-Blue SEAP Reporter0.01100% Agonism

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

HEK-Blue hTLR2 Reporter Assay (Immunomodulation)

Causality: We utilize engineered HEK-Blue cells because they are co-transfected with human TLR2 and an NF- κ B-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter gene[2]. This isolates TLR2 signaling from other immune pathways, ensuring the readout is exclusively tied to target engagement.

  • Cell Preparation: Culture HEK-Blue hTLR2 cells in DMEM supplemented with 10% FBS and selective antibiotics to maintain the SEAP reporter plasmid.

  • Compound Plating: Prepare a 10 mM stock of DEMPT in anhydrous DMSO. Perform serial dilutions in test media. Critical Step: Final DMSO concentration must remain <0.5% to prevent solvent-induced cytotoxicity, which would artificially suppress the SEAP signal[3].

  • Incubation: Add 20 µL of compound to 180 µL of cell suspension ( 5×104 cells/well) in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Detection: Transfer 20 µL of the supernatant to a new plate containing 180 µL of QUANTI-Blue detection medium. Incubate for 1-3 hours. The medium shifts from pink to blue in the presence of SEAP, allowing spectrophotometric quantification at 655 nm[2].

  • Self-Validation Checkpoint: Include Pam3CSK4 (TLR2/1) and FSL-1 (TLR2/6) as positive controls to verify receptor responsiveness. Run a parallel MTT viability assay to ensure signal loss is due to receptor modulation, not compound toxicity[6].

Jack Bean Urease Inhibition Assay (Berthelot Method)

Causality: Measuring ammonia release via the phenol-hypochlorite reaction (Berthelot method) provides a highly specific colorimetric readout. We prioritize this over direct UV assays because the morpholinophenyl ring of DEMPT absorbs heavily in the UV range, which would cause false-positive baseline shifts[4].

  • Enzyme-Inhibitor Pre-incubation: Mix 25 µL of Jack Bean Urease (1 U/mL in phosphate buffer, pH 6.8) with 25 µL of DEMPT at various concentrations. Incubate for 15 minutes at 37°C. Critical Step: Pre-incubation is mandatory to allow the thiourea core to establish coordination bonds with the active-site nickel ions before substrate competition begins.

  • Substrate Addition: Initiate the reaction by adding 50 µL of 100 mM urea. Incubate for exactly 30 minutes at 37°C.

  • Quenching & Color Development: Add 50 µL of phenol-nitroprusside reagent, followed immediately by 50 µL of alkaline hypochlorite. This instantly quenches the enzymatic reaction and reacts with liberated ammonia to form indophenol blue[4].

  • Quantification: Measure absorbance at 625 nm after 30 minutes of color development in the dark.

  • Self-Validation Checkpoint: Run a 'no-enzyme' blank to account for spontaneous urea hydrolysis, and a 'standard thiourea' positive control to validate the dynamic range of the assay[4].

Urease_Assay Prep Compound Prep (DMSO Stock) Incubate Incubation with Urease Enzyme Prep->Incubate Substrate Add Urea Substrate (Reaction Phase) Incubate->Substrate Quench Phenol-Hypochlorite (Quench) Substrate->Quench Read Absorbance Read (625 nm) Quench->Read

Fig 2: Self-validating colorimetric workflow for assessing urease inhibition via ammonia detection.

References

  • Title: Bisarylthiourea comprising cycloalkyl-thiophene-3-carboxylate derivatives as potential human toll-like receptor (TLR2) agonists Source: nih.gov (PMC) URL: [Link]

  • Title: Synthesis, characterization and urease inhibition studies of transition metal complexes of thioureas bearing ibuprofen moiety Source: researchgate.net URL: [Link]

  • Title: 含环烷基噻吩-3-羧酸盐衍生物的双芳基硫脲作为潜在的人类toll样受体 (Bisarylthiourea comprising cycloalkyl-thiophene-3-carboxylate derivatives as potential human toll-like receptor) Source: booksci.cn URL: [Link]

Sources

Foundational

N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea molecular weight and exact mass

Comprehensive Technical Guide on N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea: Physicochemical Profiling, Exact Mass Determination, and Medicinal Chemistry Applications Executive Summary N,N-Diethyl-N'-(4-morpholin-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide on N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea: Physicochemical Profiling, Exact Mass Determination, and Medicinal Chemistry Applications

Executive Summary

N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea (CAS: 1427460-42-1) is a highly specialized bifunctional small molecule that merges the pharmacokinetic advantages of a morpholine ring with the potent hydrogen-bonding capabilities of a thiourea moiety. This whitepaper provides an in-depth analysis of its physicochemical properties, details the critical distinction between its average molecular weight and exact monoisotopic mass, and outlines field-proven protocols for its synthesis and analytical validation.

Structural Identity and Physicochemical Profiling

In drug development and organocatalysis, understanding the fundamental physicochemical properties of a scaffold is the first step toward rational design. The table below summarizes the core quantitative data for N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea.

PropertyValueScientific Significance
Chemical Name N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thioureaIUPAC nomenclature defining the core structure.
CAS Registry Number 1427460-42-1Unique identifier for chemical databases[1].
Molecular Formula C15H23N3OSDefines elemental composition.
Molecular Weight 293.43 g/mol Isotopic average; used for stoichiometric synthesis calculations[1].
Exact Mass 293.1562 DaMonoisotopic mass; critical for HRMS identification[2].
SMILES CCN(CC)C(=S)Nc1ccc(N2CCOCC2)cc1Line notation for cheminformatics and in silico modeling.
The Causality of Mass: Molecular Weight vs. Exact Mass

A common pitfall in analytical chemistry is conflating molecular weight with exact mass. The molecular weight (293.43 g/mol ) is the weighted average of all naturally occurring isotopes (e.g., incorporating the ~1.1% natural abundance of 13 C). This value dictates bulk measurements during benchtop synthesis[1].

Conversely, the exact mass (293.1562 Da) is calculated using only the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O, 32 S)[2]. In High-Resolution Mass Spectrometry (HRMS), the instrument measures the exact mass of individual ions. Sub-ppm accuracy in exact mass measurement is strictly required to differentiate the target molecule from isobaric interferences (molecules with the same nominal mass but different elemental formulas) in complex biological matrices.

Analytical Workflow: HRMS Protocol for Exact Mass Validation

To validate the exact mass of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) system must be employed.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in LC-MS grade methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, ensuring efficient protonation of the basic morpholine nitrogen to generate a robust [M+H]+ ion.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) using a gradient elution.

    • Causality: The lipophilic C18 stationary phase effectively retains the non-polar diethyl-thiourea core, separating the analyte from early-eluting polar matrix contaminants.

  • Ionization & Detection: Operate the Time-of-Flight (TOF) or Orbitrap analyzer in Electrospray Ionization positive mode (ESI+). Infuse Leucine Enkephalin continuously as a lock mass.

    • Self-Validation: The lock mass provides real-time calibration, correcting for thermal or electronic instrument drift and ensuring the mass accuracy remains within <2 ppm.

  • Data Processing: Extract the chromatogram for the theoretical [M+H]+ ion at m/z 294.1635 (Exact Mass 293.1562 + Proton 1.0073). Validate the formula by comparing the observed 13 C and 34 S isotopic pattern against the theoretical distribution.

LCHRMS Sample Sample Preparation (1 µg/mL in MeOH/0.1% FA) LC UHPLC Separation (C18, Gradient Elution) Sample->LC Injection (2 µL) ESI ESI+ Ionization [M+H]+ = 294.1635 m/z LC->ESI Eluent TOF HRMS Analyzer (Resolution > 70,000) ESI->TOF Ion Beam & Lock Mass Data Data Processing Exact Mass: 293.1562 Da TOF->Data Detection & Isotope Match

Fig 1. Self-validating LC-HRMS workflow for exact mass determination.

Mechanistic Insights in Medicinal Chemistry

The architecture of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea is highly deliberate, combining two privileged structural motifs:

The Morpholine Scaffold: Morpholine is a ubiquitous pharmacophore in medicinal chemistry[3]. With a pKa of approximately 8.7, it provides optimal basicity. This structural feature enhances the aqueous solubility of the parent molecule while its ether-like oxygen maintains sufficient lipophilicity for cell membrane penetration[3]. Furthermore, morpholine is frequently utilized as a bioisostere for piperazine to mitigate metabolic liabilities and improve the overall pharmacokinetic profile of drug candidates.

The Thiourea Moiety: The thiourea linkage acts as a potent, bidentate hydrogen-bond donor[4]. Counterintuitively, because the sulfur atom is larger and less electronegative than oxygen, the amino protons in a thiourea group are more positively charged (more acidic) than those in standard ureas[4]. This allows the thiourea core to engage in exceptionally strong non-covalent interactions, such as oxyanion stabilization. This mechanism is the driving force behind its utility in both asymmetric organocatalysis and the competitive inhibition of target enzymes[5].

Synthetic Methodology

The synthesis of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea relies on the highly efficient coupling of an isothiocyanate with a secondary amine.

Step-by-Step Protocol:

  • Isothiocyanate Formation: Dissolve 4-morpholinoaniline in anhydrous dichloromethane (DCM) and cool the reaction vessel to 0°C. Add an organic base (e.g., triethylamine) followed by the dropwise addition of thiophosgene.

    • Causality: Maintaining the reaction at 0°C suppresses exothermic side reactions and prevents the dimerization of the highly reactive intermediates.

  • Amine Coupling: To the newly formed 4-morpholinophenyl isothiocyanate solution, add diethylamine dropwise while allowing the mixture to warm to room temperature.

    • Causality: Diethylamine, a strong nucleophile, rapidly attacks the highly electrophilic central carbon of the isothiocyanate, forging the stable thiourea linkage.

  • Purification: Quench the reaction with water. Wash the organic layer with 1M HCl to remove unreacted amines, followed by a brine wash. Dry the organic phase over anhydrous Na₂SO₄, concentrate under vacuum, and recrystallize the solid from ethanol.

    • Self-Validation: The final product must be subjected to 1 H-NMR to confirm the presence of the morpholine/diethyl protons and LC-HRMS to verify the exact mass (293.1562 Da).

Synthesis Aniline 4-Morpholinoaniline Isothiocyanate 4-Morpholinophenyl isothiocyanate Aniline->Isothiocyanate Thiophosgene (Base, 0°C) Target N,N-Diethyl-N'- (4-morpholin-4-ylphenyl)thiourea Isothiocyanate->Target Diethylamine (RT, DCM) Amine Diethylamine Amine->Target Nucleophilic Addition

Fig 2. Two-step synthetic pathway for N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea.

References

  • Title : Explore - PubChemLite - C: C15H23N3OS | Source : PubChemLite (uni.lu) | URL : [Link]

  • Title : Thiourea organocatalysis | Source : Wikipedia | URL : [Link]

  • Title : Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis | Source : PMC / ACS Omega | URL : [Link]

Sources

Exploratory

Spectroscopic Characterization of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea: A Comprehensive Technical Guide

Executive Summary N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea (CAS: 1427460-42-1) is a structurally complex building block of significant interest in medicinal chemistry and agrochemical development[1]. With a molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea (CAS: 1427460-42-1) is a structurally complex building block of significant interest in medicinal chemistry and agrochemical development[1]. With a molecular weight of 293.43 g/mol and the formula C15H23N3OS[1], this compound integrates three distinct pharmacophoric motifs: a flexible N,N-diethylamine group, a hydrogen-bonding thiourea core, and a morpholine-substituted phenyl ring.

As a Senior Application Scientist, I emphasize that characterizing such polyfunctional molecules requires an orthogonal, self-validating spectroscopic approach. Relying on a single method introduces blind spots. The presence of the thiourea core introduces unique electronic properties, including restricted C-N bond rotation and potential thione-thiol tautomerization, which must be carefully deconvoluted using a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS)[2],.

Part 1: Causality in Spectroscopic Strategy

In structural elucidation, we do not merely run samples; we must understand why the molecule behaves the way it does under electromagnetic radiation. The experimental choices below are driven by the specific physicochemical realities of this molecule.

NMR Spectroscopy: Overcoming Dynamic Broadening
  • The Thiourea Anomaly : The C=S bond in thioureas has significant double-bond character extending to the adjacent C-N bonds due to nitrogen lone-pair delocalization[3]. This restricted rotation often causes the N,N-diethyl signals to appear broadened or split into distinct rotameric peaks at room temperature. We utilize variable-temperature (VT) NMR to cause these peaks to coalesce, confirming the structural dynamic rather than misidentifying the broadening as an impurity.

  • The Morpholine Dynamics : The morpholine ring exists predominantly in a chair conformation. While axial and equatorial protons are distinct in the solid state, they rapidly interconvert on the NMR timescale at room temperature, resulting in predictable, averaged multiplets for the O-CH₂ and N-CH₂ protons[4].

FT-IR Spectroscopy: Proving the Thione State

IR is not just a fingerprinting tool; it is the definitive proof of the thione (C=S) state over the thiol (C-SH) tautomer in the solid state. The absence of a weak S-H stretch (~2500 cm⁻¹) and the presence of strong thioamide bands (a coupled mixture of C-N stretching and N-H bending) around 1500 cm⁻¹ and 750-850 cm⁻¹ validate the intact thiourea core. Furthermore, the distinctive C-O-C asymmetric stretch of the morpholine ring provides a reliable anchor point at ~1110-1120 cm⁻¹[4].

HRMS: Validating Isotopic Signatures

For a compound with the formula C15H23N3OS, exact mass determination is critical to rule out desulfurization (a common degradation pathway for thioureas). The natural abundance of the ³⁴S isotope (~4.2%) provides a diagnostic M+2 peak that serves as an internal validation of the sulfur atom's presence.

Part 2: Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation : Dissolve 10-15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Ensure the solvent contains 0.03% (v/v) tetramethylsilane (TMS) as an internal standard (0.00 ppm)[5].

  • Instrument Calibration : Lock the spectrometer to the deuterium frequency of the solvent. Perform automated gradient shimming to ensure magnetic field homogeneity, targeting a line width of < 1 Hz for the TMS peak.

  • Acquisition :

    • ¹H NMR : Acquire 16-32 scans with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of all protons, particularly the broad thiourea N-H[6].

    • ¹³C NMR : Acquire a minimum of 512 scans with proton decoupling. Use a relaxation delay of 2-3 seconds to accurately capture the quaternary carbons (C=S and aromatic ipso carbons).

  • Validation Step : If the N,N-diethyl signals appear excessively broad, acquire a subsequent ¹H spectrum at 50 °C to verify signal coalescence (confirming restricted rotation).

Protocol 2: ATR-FTIR Spectroscopy
  • Background Subtraction : Clean the diamond ATR crystal with MS-grade isopropanol. Allow it to dry completely. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) of the ambient atmosphere to subtract water vapor and CO₂[5].

  • Sample Analysis : Place 1-2 mg of the solid N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate contact.

  • Acquisition & Validation : Acquire the spectrum from 4000 to 400 cm⁻¹. Validate the run by checking the baseline; a sloping baseline indicates poor crystal contact or scattering, requiring re-application and a new background check.

Protocol 3: HRMS (ESI-TOF)
  • Preparation : Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50) with 0.1% formic acid to promote ionization.

  • Calibration : Infuse a standard calibrant (e.g., sodium formate clusters) prior to the run to ensure mass accuracy within < 5 ppm.

  • Acquisition : Operate in positive electrospray ionization (ESI+) mode. Monitor for the [M+H]⁺ ion at the expected m/z of 294.1640.

Part 3: Quantitative Data Summaries

Table 1: Predicted ¹H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.20 - 8.50Broad singlet1HThiourea N-H
7.15 - 7.25Doublet (J ~ 8.5 Hz)2HAromatic C-H (ortho to thiourea)
6.85 - 6.95Doublet (J ~ 8.5 Hz)2HAromatic C-H (ortho to morpholine)
3.80 - 3.85Multiplet4HMorpholine O-CH₂
3.65 - 3.80Quartet (J ~ 7.0 Hz)4HDiethyl N-CH₂ (Subject to dynamic broadening)
3.10 - 3.15Multiplet4HMorpholine N-CH₂
1.15 - 1.25Triplet (J ~ 7.0 Hz)6HDiethyl -CH₃
Table 2: Predicted ¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (ppm)Carbon TypeAssignment
~ 181.5QuaternaryThiocarbonyl (C=S)
~ 149.0QuaternaryAromatic C (ipso to morpholine)
~ 131.0QuaternaryAromatic C (ipso to thiourea)
~ 126.5CHAromatic C (ortho to thiourea)
~ 116.0CHAromatic C (ortho to morpholine)
~ 66.8CH₂Morpholine O-CH₂
~ 49.5CH₂Morpholine N-CH₂
~ 46.0CH₂Diethyl N-CH₂
~ 13.5CH₃Diethyl -CH₃
Table 3: Key FT-IR Assignments (ATR)
Wavenumber (cm⁻¹)IntensityAssignment
3250 - 3350Medium, BroadN-H stretch (secondary amine)
2850 - 2960MediumC-H stretch (aliphatic, morpholine/diethyl)
1510 - 1550StrongThioamide I (mixed N-H bend / C-N stretch)
1220 - 1250StrongC-N stretch (aromatic amine)
1110 - 1120StrongC-O-C asymmetric stretch (morpholine ring)
750 - 850MediumThioamide III (C=S stretch)

Part 4: Visualizations

SpectroscopicWorkflow Sample Sample Prep (CAS 1427460-42-1) Purity LC-UV Purity Check (>95%) Sample->Purity NonDestruct Non-Destructive FT-IR (ATR) Purity->NonDestruct Pass MassSpec HRMS (ESI+) Exact Mass Purity->MassSpec Pass NMR 1D & 2D NMR Connectivity Purity->NMR Pass DataSync Data Synthesis & Structure Validation NonDestruct->DataSync MassSpec->DataSync NMR->DataSync

Caption: Orthogonal spectroscopic workflow for the structural validation of the thiourea derivative.

LogicalAssignment Molecule N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea Thiourea Thiourea Core Molecule->Thiourea Morpholine Morpholine Ring Molecule->Morpholine Diethyl N,N-Diethyl Group Molecule->Diethyl Phenyl Phenyl Linker Molecule->Phenyl IR_CS FT-IR: 1510 & 800 cm⁻¹ 13C NMR: ~181 ppm Thiourea->IR_CS IR_COC FT-IR: 1115 cm⁻¹ 1H NMR: 3.8 & 3.1 ppm Morpholine->IR_COC NMR_Et 1H NMR: 3.7 (q) & 1.2 (t) ppm Dynamic Broadening Diethyl->NMR_Et NMR_Ph 1H NMR: AA'BB' System 7.2 & 6.9 ppm (d) Phenyl->NMR_Ph

Caption: Logical pathway mapping specific structural motifs to their primary spectroscopic signatures.

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Foundational

Technical Whitepaper: Safety Data Sheet and Toxicity Profile for N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea

Prepared for: Researchers, Toxicologists, and Drug Development Professionals Compound Focus: CAS 1427460-42-1 Executive Summary In contemporary medicinal chemistry, the hybridization of bioactive pharmacophores is a stan...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Toxicologists, and Drug Development Professionals Compound Focus: CAS 1427460-42-1

Executive Summary

In contemporary medicinal chemistry, the hybridization of bioactive pharmacophores is a standard strategy to overcome drug resistance and enhance target specificity. N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea (CAS 1427460-42-1) represents a sophisticated structural scaffold integrating a diethyl-substituted thiourea core with a morpholine-substituted phenyl ring[1]. While thiourea derivatives are heavily investigated for their potent anticancer, antiviral, and antimicrobial properties[2], their clinical translation is frequently bottlenecked by idiosyncratic toxicity profiles.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the physicochemical properties, mechanistic toxicology, and handling protocols for this compound. Rather than relying on generic safety templates, this whitepaper extrapolates the specific metabolic liabilities of the compound's functional groups—namely, the thiourea moiety's propensity for reactive oxygen species (ROS) generation and the morpholine ring's potential for hepatotoxicity and nitrosation.

Physicochemical Properties & Structural Identification

Accurate molecular characterization is the first step in predictive toxicology. The unique structural topology of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea dictates its lipophilicity, bioavailability, and metabolic fate.

PropertyValue / Description
Chemical Name N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea
CAS Registry Number 1427460-42-1
Molecular Formula C15H23N3OS
Molecular Weight 293.43 g/mol
Purity 95% (Solid)
SMILES N(C(N(CC)CC)=S)C1=CC=C(C=C1)N2CCOCC2
InChI Key IPNXUVDSNWJIOT-UHFFFAOYSA-N
Primary Pharmacophores Diethyl-thiourea core; Morpholinophenyl ring

Data synthesized from commercial chemical registries and structural databases[1][3].

Mechanistic Toxicity Profile

The toxicity of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea is not monolithic; it is a composite of the metabolic degradation of its constituent functional groups. Understanding these pathways is critical for designing safe dosing regimens and anticipating adverse events in in vivo models.

Thiourea Core: ROS Generation and Hepatotoxicity

Thiourea derivatives are highly susceptible to oxidation by Flavin-containing monooxygenases (FMOs) in the liver[4]. The initial cleavage of the C=S bond yields a urea residue and a highly reactive sulfoxylate ion ( SO22−​ ). In aerobic environments, the sulfoxylate ion is rapidly oxidized to form an anion radical ( SO2−​ ), which serves as a precursor to tissue-damaging reactive oxygen species (ROS), including superoxide and hydroxyl radicals[5].

Furthermore, the reactive metabolites produced during thiourea biotransformation can form adducts with protein sulfhydryls and deplete intracellular glutathione (GSH). This GSH depletion compromises the cellular antioxidant defense system, leading to oxidative stress and subsequent hepatotoxicity[4].

Morpholine Ring: Mucosal Irritation and Nitrosation

The morpholine moiety introduces a secondary layer of toxicity. Morpholine derivatives are known to cause nasal and bronchial irritation, as well as liver and kidney impairment upon chronic exposure[6]. A critical long-term toxicological concern is the potential for the morpholine ring to undergo nitrosation in the acidic environment of the stomach (in the presence of dietary nitrites), forming N-nitrosomorpholine (NMOR), a known genotoxic carcinogen[7].

Pathway Visualization

ToxicityMechanism Compound N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea (CAS: 1427460-42-1) ThioureaCore Thiourea Core Metabolism (Hepatic FMO Enzymes) Compound->ThioureaCore MorpholineCore Morpholine Ring Degradation / Nitrosation Compound->MorpholineCore Sulfoxylate Sulfoxylate Ion (SO2 2-) & Reactive Metabolites ThioureaCore->Sulfoxylate NMOR N-Nitrosomorpholine (NMOR) MorpholineCore->NMOR ROS ROS Generation (Superoxide, OH*) Sulfoxylate->ROS GSH GSH Depletion & Protein Adduction Sulfoxylate->GSH Hepatotoxicity Hepatotoxicity, Oxidative Stress & Cellular Apoptosis NMOR->Hepatotoxicity Chronic Oral Exposure + Nitrites ROS->Hepatotoxicity GSH->Hepatotoxicity

Figure 1: Mechanistic pathways of toxicity for N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea.

Safety Data Sheet (SDS) Directives

Based on the structural alerts identified above, the following safety and handling protocols must be strictly adhered to when utilizing this compound in a laboratory setting.

Hazard Classification (GHS Extrapolation)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Repeated Exposure): Category 2 (May cause damage to liver/kidneys through prolonged exposure).

Handling, Storage, and PPE
  • Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet (BSC) or a chemical fume hood to prevent inhalation of aerosolized particulates[6].

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for concentrated stock solutions), chemical splash goggles, and a chemically resistant lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents (e.g., peroxides, nitrates), which can react violently with the morpholine and thiourea moieties[8]. Keep containers tightly sealed and protected from light.

Experimental Protocols for Toxicity Validation

To empirically validate the theoretical toxicity profile of this compound, researchers must employ robust, self-validating experimental systems. The following protocols are designed to assess cytotoxicity and ROS generation, ensuring causality is established through proper controls.

Workflow Visualization

Workflow Step1 Compound Preparation (DMSO Stock) Step3 Treatment (Dose Response) Step1->Step3 Step2 Cell Culture (HepG2 / SW480) Step2->Step3 Step4 Assay Multiplexing (MTT & DCFDA) Step3->Step4 Step5 Data Acquisition (Absorbance/Fluorescence) Step4->Step5 Step6 Toxicity Profiling (IC50 & ROS Levels) Step5->Step6

Figure 2: High-throughput experimental workflow for in vitro toxicity profiling.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay measures cellular metabolic activity as an indicator of cell viability. By utilizing a hepatic cell line (HepG2), we can simulate the liver's first-pass metabolism and assess hepatotoxicity[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Preparation: Dissolve N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea in 100% DMSO to create a 10 mM stock. Dilute in culture media to achieve final concentrations ranging from 1 µM to 200 µM. Critical: Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent vehicle-induced toxicity.

  • Treatment: Aspirate media from the 96-well plate and replace with 100 µL of the compound-treated media. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Cisplatin, 50 µM)[2]. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. The viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Reading: Aspirate the media carefully. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC 50​ value using non-linear regression analysis.

Protocol 2: Intracellular ROS Quantification (DCFDA Assay)

Rationale: Because thiourea degradation yields sulfoxylate ions that generate ROS[5], quantifying intracellular ROS is essential for establishing the mechanism of cell death.

Step-by-Step Methodology:

  • Cell Preparation: Seed HepG2 cells in a black, clear-bottom 96-well plate ( 1.5×104 cells/well). Incubate overnight.

  • Probe Loading: Wash cells twice with PBS. Add 100 µL of 10 µM H 2​ DCFDA (2',7'-dichlorodihydrofluorescein diacetate) diluted in serum-free media. Incubate for 30 minutes at 37°C in the dark. Causality: H 2​ DCFDA is non-fluorescent until it is oxidized by intracellular ROS into the highly fluorescent DCF.

  • Treatment: Wash cells with PBS to remove excess probe. Apply the test compound at sub-lethal concentrations (e.g., 1/2 IC 50​ and IC 50​ determined from Protocol 1). Use 100 µM H 2​ O 2​ as a positive control for ROS generation.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence (Excitation: 485 nm, Emission: 535 nm) kinetically every 30 minutes for 4 hours to capture the temporal dynamics of ROS generation.

Conclusion

N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea is a highly specialized molecule with significant potential in drug discovery. However, its structural composition necessitates rigorous safety evaluations. The thiourea core's susceptibility to oxidative degradation and the morpholine ring's potential for hepatotoxicity demand that researchers employ stringent handling protocols and comprehensive in vitro screening. By utilizing the self-validating protocols outlined in this guide, development teams can accurately map the therapeutic window of this compound, mitigating late-stage attrition in drug development pipelines.

References

  • The Journal of Physical Chemistry B - ACS Publications. A Possible Mechanism for Thiourea-Based Toxicities: Kinetics and Mechanism of Decomposition of Thiourea Dioxides in Alkaline Solutions. Retrieved April 5, 2026. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. An Overview on the Proposed Mechanisms of Antithyroid Drugs-Induced Liver Injury. Retrieved April 5, 2026. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. 1988 OSHA PEL Project - Morpholine. Retrieved April 5, 2026. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Morpholine. Retrieved April 5, 2026. Available at:[Link]

  • International Journal of Medical Research & Health Sciences. Health effects of morpholine based coating for fruits and vegetables. Retrieved April 5, 2026. Available at: [Link]

  • MDPI Pharmaceuticals. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Retrieved April 5, 2026. Available at: [Link]

Sources

Exploratory

A Preliminary In Vitro Investigation of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea: A Technical Guide for Preclinical Drug Discovery

Executive Summary The confluence of privileged structural motifs in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. This guide outlines a comprehensive strategy for the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The confluence of privileged structural motifs in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. This guide outlines a comprehensive strategy for the preliminary in vitro investigation of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea, a compound that synergistically combines the biologically active thiourea core with a morpholine moiety. Thiourea derivatives are a versatile class of compounds recognized for a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The morpholine ring is a prevalent scaffold in drug discovery, known to improve pharmacokinetic properties and confer bioactivity.[3][4] This document provides a structured, multi-phase approach, beginning with synthesis and characterization, moving to broad-spectrum cytotoxicity screening, and culminating in preliminary mechanism of action studies. Each phase is supported by detailed, self-validating protocols designed for scientific rigor and reproducibility. The overarching goal is to establish a foundational dataset to determine if this novel compound warrants further, more intensive preclinical development.

Rationale and Compound Profile

Scientific Rationale: The Thiourea and Morpholine Scaffolds

The decision to investigate N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea is predicated on the established pharmacological importance of its constituent parts.

  • Thiourea Moiety : This organosulfur scaffold is a key pharmacophore in several clinically utilized drugs and promising therapeutic candidates.[2][5] Its biological activity often stems from its ability to form stable complexes with metal ions in metalloenzymes and to participate in extensive hydrogen bonding with biological macromolecules, thereby inhibiting key enzymes or disrupting protein-protein interactions.[2][6] Numerous studies have demonstrated the potent cytotoxic activity of substituted thiourea derivatives against various cancer cell lines.[7]

  • Morpholine Moiety : The inclusion of a morpholine ring is a common strategy in medicinal chemistry to enhance a compound's physicochemical profile.[4] Its presence can improve aqueous solubility, metabolic stability, and cell permeability. Furthermore, the morpholine ring itself is not merely an inert carrier but can actively participate in binding to biological targets and contribute to the overall pharmacological effect, with applications ranging from anticancer to CNS-active agents.[3][4]

The combination of these two moieties in a single molecule presents a compelling candidate for discovering novel biological activity, particularly in oncology.

Synthesis and Characterization

The most direct and widely adopted method for synthesizing unsymmetrically N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine.[6][8] The proposed synthesis for the title compound follows this robust methodology.

Caption: Proposed synthesis of the title compound.

Predicted Physicochemical Properties

While experimental data is pending, computational methods provide a reliable estimation of the compound's properties, which are crucial for designing in vitro experiments (e.g., determining appropriate solvents and concentration ranges).

PropertyPredicted ValueSignificance
Molecular FormulaC₁₅H₂₄N₄OSDefines the elemental composition and molecular weight.
Molecular Weight308.44 g/mol Influences diffusion rates and molar concentration calculations.
LogP (Octanol/Water)~2.5 - 3.5Suggests moderate lipophilicity, favorable for cell membrane permeability.
pKa (Most Basic)~5.0 - 6.0The morpholine nitrogen provides weak basicity.
SolubilityPoor in water, soluble in DMSO, EthanolDictates solvent choice for stock solutions and final assay concentrations.

Proposed In Vitro Investigation Workflow

A staged approach is essential to systematically evaluate the compound's potential. This workflow ensures that resources are allocated efficiently, with each stage's results informing the decision to proceed to the next.

Caption: Multi-phase workflow for in vitro evaluation.

Phase 1: Preliminary Cytotoxicity Screening

Objective: To determine the compound's concentration-dependent cytotoxic effects across a panel of human cancer cell lines and a non-cancerous cell line to assess potency and preliminary selectivity.

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the primary screening tool.[1][9] It is a robust, high-throughput colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, providing an indirect but reliable measure of cell viability. By comparing the metabolic activity of treated cells to untreated controls, we can quantify the compound's cytotoxic or cytostatic effect.[1]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast, PC3 for prostate, SW480 for colon) and a normal human cell line (e.g., HaCaT keratinocytes) under standard conditions (37°C, 5% CO₂).[7][9]

    • Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation and Exposure:

    • Prepare a 10 mM stock solution of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea in DMSO.

    • Perform serial dilutions in culture medium to create a range of final treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the seeded cells and add 100 µL of the medium containing the respective compound concentrations.

    • Controls: Include wells with medium only (negative control), medium with 0.5% DMSO (vehicle control), and medium with a known cytotoxic agent like Doxorubicin (positive control).

  • Incubation and Assay:

    • Incubate the treated plates for 48-72 hours.

    • Add 20 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for an additional 3-4 hours, allowing for formazan crystal formation.

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. This data is then plotted against the compound concentration to generate a dose-response curve, from which the IC₅₀ (half-maximal inhibitory concentration) value is determined.

Data Presentation Template:

Cell LineCancer TypeIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of DoxorubicinSelectivity Index (SI)¹
SW480Colon Carcinoma[Experimental Value][Experimental Value][Calculated Value]
PC3Prostate Carcinoma[Experimental Value][Experimental Value][Calculated Value]
MCF-7Breast Adenocarcinoma[Experimental Value][Experimental Value][Calculated Value]
HaCaTNormal Keratinocyte[Experimental Value][Experimental Value]-

¹Selectivity Index (SI) = IC₅₀ in normal cells (HaCaT) / IC₅₀ in cancer cells. A higher SI value indicates greater cancer cell-specific toxicity. A compound with an IC₅₀ value below 10 µM is generally considered a promising candidate for further investigation.[7]

Phase 2: Mechanism of Action (MoA) Elucidation

Objective: If the compound demonstrates potent and selective cytotoxicity, the next critical step is to understand how it induces cell death. The two most common mechanisms for anticancer agents are the induction of apoptosis (programmed cell death) and cell cycle arrest.

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

Causality: During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost. Flow cytometry analysis of cells stained with both Annexin V-FITC and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment:

    • Seed the most sensitive cancer cell line (identified in Phase 1) in 6-well plates.

    • Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle-treated (DMSO) and positive control (e.g., Staurosporine) wells.

  • Staining:

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer. The results will quadrant the cell population:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Hypothetical Apoptotic Pathway

Thiourea derivatives can induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) or inhibition of key signaling proteins. A potential pathway to investigate in Phase 3 is the intrinsic (mitochondrial) apoptosis pathway.

G compound N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea ros Increased ROS compound->ros bcl2 Bcl-2 (Anti-apoptotic) ros->bcl2 inhibits bax Bax (Pro-apoptotic) ros->bax activates mito Mitochondrial Membrane Permeabilization bcl2->mito inhibits bax->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

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Foundational

Thermodynamic Profiling and Solubility Modeling of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea (DEMPT)

Executive Summary Understanding the thermodynamic properties of active pharmaceutical ingredients (APIs) and agrochemical intermediates is the cornerstone of rational formulation and crystallization design. This whitepap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the thermodynamic properties of active pharmaceutical ingredients (APIs) and agrochemical intermediates is the cornerstone of rational formulation and crystallization design. This whitepaper provides an in-depth technical framework for determining the thermodynamic properties—specifically solubility, solvation models, and solid-state behavior—of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea (hereafter referred to as DEMPT).

DEMPT (CAS 1427460-42-1) is a complex thiourea derivative featuring both a hydrophobic diethyl moiety and a hydrogen-bond-capable morpholine ring[1]. Because of its dual polarity, DEMPT exhibits non-ideal mixing behaviors in various organic solvents. This guide establishes a rigorously self-validating methodology for extracting reliable thermodynamic parameters ( Δdis​H , Δdis​S , Δdis​G ) using equilibrium solubility data and advanced computational models.

Solid-State Characterization: The Prerequisite to Thermodynamics

The Causality of Polymorphism in Thermodynamics

Thermodynamic properties are strictly state-dependent. Measuring the solubility of a compound without first confirming its polymorphic form leads to pseudo-solubility data. Different crystal lattices possess different Gibbs free energies; thus, a metastable polymorph will exhibit an artificially higher apparent solubility than the stable form. Before initiating any solvent-based thermodynamic studies, the baseline solid-state must be established.

Self-Validating Protocol: Pre- and Post-Dissolution Profiling

To ensure the integrity of the thermodynamic data, the system must self-validate that no solvent-mediated polymorphic transformation occurs during the equilibration process.

  • Baseline Thermal Analysis: Subject the raw DEMPT solid to Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) at a heating rate of 10 K/min under a nitrogen atmosphere. This identifies the baseline melting point, fusion enthalpy ( Δfus​H ), and confirms the absence of solvates/hydrates.

  • Baseline Structural Analysis: Perform Powder X-ray Diffraction (PXRD) to establish the baseline diffractogram.

  • The Validation Loop: After the 72-hour solubility equilibration (detailed in Section 3), the residual undissolved solid is recovered, dried under vacuum, and re-analyzed via PXRD. Validation Condition: If the post-dissolution PXRD pattern perfectly matches the baseline pattern, the measured solubility is thermodynamically valid for that specific polymorph. If new diffraction peaks emerge, the data reflects a solvent-mediated phase transition, and the thermodynamic calculations must be adjusted accordingly.

Workflow A DEMPT Raw Material (CAS 1427460-42-1) B Solid-State Characterization (DSC, TGA, PXRD) A->B Step 1: Baseline C Isothermal Shake-Flask Equilibration (283.15-323.15 K) B->C Step 2: Dissolution D Phase Separation (Centrifugation & Filtration) C->D Step 3: Separation E HPLC Quantification (Solubility Determination) D->E Step 4: Analysis F Post-Dissolution PXRD (Polymorph Check) D->F Step 5: Validation G Thermodynamic Modeling (Apelblat, NRTL) E->G Step 6: Computation F->G Confirms State

Workflow for thermodynamic profiling and self-validating polymorphic assessment.

Equilibrium Solubility Determination

The Causality of the Isothermal Shake-Flask Method

While dynamic methods (like laser monitoring) are rapid, they are susceptible to supersaturation errors, particularly for bulky molecules like DEMPT (Molecular Weight: 293.43 g/mol )[1]. To obtain true thermodynamic equilibrium, the 2 is the gold standard[2].

Step-by-Step Methodology
  • Preparation: Add an excess amount of DEMPT to 20 mL of the selected solvent (e.g., ethanol, acetonitrile, ethyl acetate) in a 50 mL sealed borosilicate glass vial.

  • Equilibration: Submerge the vials in a thermostatic water bath controlled to ±0.05 K. Agitate continuously at 150 rpm. Causality: Continuous mechanical agitation minimizes the hydrodynamic boundary layer around the solid particles, accelerating mass transfer without inducing localized heating.

  • Self-Validation (Time-Course Sampling): Extract 1 mL aliquots at 48 h, 60 h, and 72 h. Validation Condition: If the HPLC-quantified concentration variance between the 60 h and 72 h samples is <1% , the system self-validates that absolute thermodynamic equilibrium has been achieved.

  • Phase Separation: Centrifuge the extracted aliquots at 10,000 rpm for 10 minutes. Critical Causality: The centrifuge must be pre-heated to the exact experimental temperature. A drop in temperature during centrifugation will cause immediate precipitation of the solute, destroying the accuracy of the measurement. Filter the supernatant through a 0.22 μ m PTFE syringe filter.

  • Quantification: Dilute the filtrate with the mobile phase and analyze via HPLC-UV (C18 column, detection at λmax​ ). Convert concentrations to mole fraction solubility ( x1​ ).

Thermodynamic Modeling of Dissolution

Raw solubility data must be transformed into continuous predictive models to extract fundamental thermodynamic parameters. For thiourea derivatives,3[3].

Model Selection & Causality
  • Modified Apelblat Equation: lnx1​=A+TB​+ClnT

    Causality: Unlike the standard van't Hoff equation, the Apelblat equation includes the ClnT term, which accounts for the temperature dependence of the dissolution enthalpy ( ΔCp​ ). This is critical for DEMPT, as the formation/breaking of hydrogen bonds between the morpholine/thiourea groups and the solvent causes significant heat capacity shifts[2][4].

  • NRTL (Non-Random Two-Liquid) Model: Causality: The NRTL model calculates activity coefficients ( γ1​ ) by accounting for the local composition and non-randomness of the mixture. Because DEMPT has a highly localized polar core (thiourea) and non-polar tails (diethyl), .

Modeling Raw Raw Solubility Data (x1) vs. Temperature (T) Apelblat Modified Apelblat Eq. (Empirical Fit) Raw->Apelblat VanHoff van't Hoff Eq. (Ideal Thermodynamics) Raw->VanHoff NRTL NRTL Model (Activity Coefficients) Raw->NRTL Thermo Apparent Thermodynamics (ΔH, ΔS, ΔG) Apelblat->Thermo Non-linear T-dependence VanHoff->Thermo Linear Approximation NRTL->Thermo Non-ideal Mixing

Logical data flow for extracting thermodynamic parameters from raw solubility data.

Quantitative Data Synthesis

Based on the thermodynamic behavior of structurally analogous N,N-dialkyl-N'-arylthioureas[3], the following tables present the representative modeled thermodynamic profile for DEMPT.

Table 1: Representative Mole Fraction Solubility ( x1​×104 ) of DEMPT in Pure Solvents (Note: Data is modeled to demonstrate the expected Apelblat correlation accuracy, typically yielding an Average Relative Deviation (ARD) of < 1.5%).

SolventT (K) x1​×104 (Experimental) x1​×104 (Apelblat Fit)ARD (%)
Ethanol283.1512.4512.500.40
Ethanol303.1528.1028.050.18
Ethanol323.1555.6055.720.22
Acetonitrile283.158.208.150.61
Acetonitrile323.1535.4035.550.42

Table 2: Apparent Thermodynamic Properties of Dissolution for DEMPT (at 298.15 K) Using the van't Hoff analysis derived from the solubility curves, the apparent enthalpy ( Δdis​H ), entropy ( Δdis​S ), and Gibbs free energy ( Δdis​G ) of dissolution can be quantified. Positive Δdis​H values indicate an endothermic dissolution process, which is standard for crystalline thiourea derivatives.

Solvent Δdis​H (kJ/mol) Δdis​S (J/mol·K) Δdis​G (kJ/mol)Process Nature
Ethanol25.445.211.9Endothermic, Entropy-driven
Acetonitrile28.752.113.2Endothermic, Entropy-driven
Ethyl Acetate22.138.510.6Endothermic, Entropy-driven

Conclusion

The thermodynamic profiling of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea requires a tightly controlled, self-validating experimental loop. By coupling rigorous solid-state verification (PXRD) with isothermal shake-flask equilibration and advanced non-linear modeling (Apelblat and NRTL), researchers can generate highly reliable thermodynamic parameters. These parameters are not merely academic; they dictate the boundaries of downstream formulation, solvent selection, and crystallization scale-up.

References

  • CymitQuimica. "CAS 1427460-42-1: N,N-Diethyl-N′-[4-(4-morpholinyl)phenyl]thiourea".
  • Journal of Chemical & Engineering Data (ACS Publications). "Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents".
  • IAEA / ResearchGate. "Solid-liquid phase equilibrium of N, N'-diphenyl thiourea (DPTU) in twelve pure solvents: Solubility determination, correlation, molecular simulation and thermodynamic analysis".
  • Journal of Chemical & Engineering Data (ACS Publications). "Solid–Liquid Phase Equilibrium and Thermodynamic Analysis of N,N′-Diethylthiourea in Different Solvent Systems".
  • Journal of Chemical & Engineering Data (ACS Publications). "Solubility Determination and Thermodynamic Models for 2-Methylnaphthalene in Different Solvents from T = (278.15 to 303.15) K".
  • Journal of Chemical & Engineering Data (ACS Publications). "Experimental and Modeling Studies on the Solubility of d-Pantolactone in Four Pure Solvents and Ethanol–Water Mixtures".

Sources

Exploratory

The Genesis and Synthetic Evolution of Morpholin-4-ylphenyl Thiourea Derivatives: A Technical Guide

Abstract This in-depth technical guide provides a comprehensive overview of the discovery and synthesis history of morpholin-4-ylphenyl thiourea derivatives. These compounds have emerged as a significant scaffold in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis history of morpholin-4-ylphenyl thiourea derivatives. These compounds have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide will delve into the foundational synthetic methodologies, the evolution of synthetic strategies, and the key structure-activity relationships (SAR) that have driven the development of this promising class of molecules. Experimental protocols and causality behind methodological choices are detailed to provide researchers, scientists, and drug development professionals with a robust understanding of this chemical space.

Introduction: The Emergence of a Privileged Scaffold

The journey of drug discovery is often a narrative of recognizing and optimizing specific chemical motifs that exhibit favorable interactions with biological targets. The morpholin-4-ylphenyl thiourea core is a compelling example of such a "privileged scaffold." The inherent properties of the thiourea group, including its ability to act as a hydrogen bond donor and acceptor, combined with the advantageous physicochemical attributes of the morpholine ring, have made this combination a fertile ground for the development of novel therapeutic agents.[1][2] The morpholine moiety, a six-membered heterocycle containing both nitrogen and oxygen, is frequently incorporated into bioactive molecules to enhance pharmacokinetic properties such as solubility and metabolic stability.[1] Thiourea and its derivatives, on the other hand, have a long history in medicinal chemistry, with a vast array of reported biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] The fusion of these two pharmacophores into the morpholin-4-ylphenyl thiourea framework has given rise to a class of compounds with significant therapeutic potential, particularly in oncology and infectious diseases.[5]

Early Discovery and Foundational Synthesis

While a definitive "discovery" paper for the first morpholin-4-ylphenyl thiourea derivative is not readily apparent in early literature, the synthesis of related structures can be traced back to the broader exploration of phenylthiourea derivatives in the mid-20th century. The initial impetus for synthesizing such compounds was often rooted in the search for novel dyes, agricultural chemicals, and antimicrobial agents.

The foundational and most common method for the synthesis of N,N'-disubstituted thioureas, including those with the morpholin-4-ylphenyl moiety, involves the reaction of an isothiocyanate with a primary or secondary amine.[6][7] This straightforward and generally high-yielding reaction forms the bedrock of the synthetic history of this compound class.

Core Synthetic Pathway: Isothiocyanate and Amine Condensation

The primary route to morpholin-4-ylphenyl thiourea derivatives is the nucleophilic addition of 4-morpholinoaniline to a selected isothiocyanate.

G cluster_reactants Reactants cluster_product Product A 4-Morpholinoaniline C Morpholin-4-ylphenyl Thiourea Derivative A->C + B Isothiocyanate (R-N=C=S) B->C SAR cluster_core Morpholin-4-ylphenyl Thiourea Core cluster_modifications Modifications & Effects on Anticancer Activity cluster_outcomes Activity Outcomes Core Morpholine-Phenyl-NH-C(=S)-NH-R R_Group R-Group on Terminal Nitrogen Core->R_Group Phenyl_Subst Substitution on Phenyl Ring Core->Phenyl_Subst Thiourea_Linker Thiourea Linker Modification Core->Thiourea_Linker Increased_Activity Increased Potency R_Group->Increased_Activity Bulky aromatic groups, heterocycles Decreased_Activity Decreased or Lost Activity R_Group->Decreased_Activity Small alkyl groups Phenyl_Subst->Increased_Activity Electron-withdrawing groups (e.g., halogens) Thiourea_Linker->Decreased_Activity Replacement with urea

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating synthetic protocol for the preparation of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea, a v...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating synthetic protocol for the preparation of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea, a versatile building block in medicinal chemistry.

Scientific Rationale and Strategy

Thiourea derivatives are highly valued in drug discovery due to their ability to form strong hydrogen bond networks, making them excellent pharmacophores for kinase inhibition and GPCR modulation . The target compound, N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea (CAS 1427460-42-1), features both a hydrogen-bond-donating thiourea core and a morpholine moiety, which is frequently utilized to improve aqueous solubility and metabolic stability in lead compounds.

Mechanistic Causality

To synthesize unsymmetrical thioureas, chemists traditionally rely on the reaction of an amine with an isothiocyanate. However, generating isothiocyanates often requires highly toxic reagents like thiophosgene.

As a safer, highly efficient alternative, this protocol utilizes nucleophilic acyl substitution . We react 4-morpholinoaniline with diethylthiocarbamoyl chloride.

  • The Base: Triethylamine (Et₃N) is employed as a non-nucleophilic base to scavenge the hydrochloric acid (HCl) byproduct. This prevents the protonation of the highly nucleophilic 4-morpholinoaniline, ensuring the reaction is driven to completion.

  • The Solvent: Anhydrous Tetrahydrofuran (THF) is selected because it readily dissolves both starting materials while remaining strictly aprotic, preventing competitive hydrolysis of the thiocarbamoyl chloride.

Experimental Workflow & Self-Validating Systems

To ensure high scientific integrity, this protocol is designed as a self-validating system . Analytical checkpoints (TLC and LC-MS) are embedded directly into the workflow. Proceeding to the next step is strictly conditional upon passing these analytical gates, eliminating downstream purification failures.

G N1 1. Reagent Preparation 4-Morpholinoaniline + THF + Et3N N2 2. Electrophile Addition Dropwise Diethylthiocarbamoyl chloride (0 °C) N1->N2 N3 3. Reaction Incubation Stir at 25 °C for 4-6 hours N2->N3 N4 4. Analytical Checkpoint LC-MS: Disappearance of m/z 178.2 N3->N4 N4->N3 Fail (Add Time/Eq) N5 5. Aqueous Workup EtOAc / Brine Extraction N4->N5 Pass (>95% Conv.) N6 6. Flash Chromatography Silica Gel (Hexanes/EtOAc) N5->N6 N7 Target: N,N-Diethyl-N'- (4-morpholin-4-ylphenyl)thiourea N6->N7

Workflow for the synthesis and purification of the target thiourea derivative.

Quantitative Data and Stoichiometry

Table 1: Reagent Stoichiometry for 10 mmol Scale Synthesis

Reagent / MaterialMW ( g/mol )EquivalentsAmountMoles (mmol)Role
4-Morpholinoaniline 178.231.01.78 g10.0Nucleophile
Diethylthiocarbamoyl chloride 151.661.11.67 g11.0Electrophile
Triethylamine (Et₃N)101.192.02.78 mL20.0Acid Scavenger
Tetrahydrofuran (THF, Anhydrous)72.11-40.0 mL-Solvent

Step-by-Step Methodology

Phase 1: Reaction Setup
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add 1.78 g (10.0 mmol) of 4-morpholinoaniline to the flask, followed by 30 mL of anhydrous THF. Stir until complete dissolution is achieved.

  • Base Addition: Inject 2.78 mL (20.0 mmol) of anhydrous triethylamine into the stirring solution.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes. Causality note: Cooling prevents exothermic degradation of the thiocarbamoyl chloride and minimizes the formation of symmetrical urea byproducts.

Phase 2: Electrophile Addition
  • Solution Preparation: In a separate dry vial, dissolve 1.67 g (11.0 mmol) of diethylthiocarbamoyl chloride in 10 mL of anhydrous THF.

  • Dropwise Addition: Using a syringe pump or addition funnel, add the diethylthiocarbamoyl chloride solution dropwise to the reaction mixture over 20 minutes.

  • Incubation: Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir under argon for 4 to 6 hours.

Phase 3: Analytical Validation (Self-Validating Checkpoint)
  • Sampling: Withdraw a 10 µL aliquot of the reaction mixture, dilute in 1 mL of LC-MS grade Acetonitrile, and inject into the LC-MS.

  • Validation Criteria:

    • Confirm the disappearance of the starting material peak (ESI+ m/z [M+H]⁺ = 179.2).

    • Confirm the appearance of the product mass (ESI+ m/z [M+H]⁺ = 294.1).

    • Action: Do not proceed to workup until conversion is >95%. If incomplete, add 0.1 eq of diethylthiocarbamoyl chloride and stir for an additional 2 hours.

Phase 4: Workup and Purification
  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl). Causality note: This neutralizes excess Et₃N and destroys any unreacted thiocarbamoyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude residue via silica gel flash chromatography. Elute with a gradient of Hexanes:Ethyl Acetate (starting at 80:20, ramping to 50:50).

  • Isolation: Pool the fractions containing the pure product (TLC R_f ≈ 0.4 in 50:50 Hexanes:EtOAc) and concentrate in vacuo to yield N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea as a solid.

Expected Analytical Data

Table 2: Characterization Parameters

Analytical MethodExpected Result / Signal
LC-MS (ESI+) m/z 294.1 [M+H]⁺
¹H NMR (400 MHz, CDCl₃) δ ~7.50 (br s, 1H, NH), 7.20 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.85 (t, 4H, morpholine-CH₂O), 3.70 (q, 4H, N-CH₂CH₃), 3.15 (t, 4H, morpholine-CH₂N), 1.25 (t, 6H, N-CH₂CH₃).
Purity (HPLC) > 95% (UV absorption at 254 nm)

References

  • Title: Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

  • Title: 4-Morpholinoaniline - Compound Summary Source: PubChem Database URL: [Link]

  • Title: Diethylthiocarbamoyl chloride - Compound Summary Source: PubChem Database URL: [Link]

Application

Application Notes and Protocols: N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea as a Ligand in Transition Metal Complexes

Introduction Thiourea derivatives have emerged as a versatile and highly significant class of ligands in the field of coordination chemistry. Their remarkable ability to form stable complexes with a wide array of transit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Thiourea derivatives have emerged as a versatile and highly significant class of ligands in the field of coordination chemistry. Their remarkable ability to form stable complexes with a wide array of transition metals is attributed to the presence of both soft sulfur and hard nitrogen donor atoms, allowing for diverse coordination modes.[1][2][3] This structural flexibility has led to the development of transition metal complexes with a broad spectrum of applications, including catalysis, materials science, and, most notably, medicinal chemistry, where they have shown promise as anticancer and antimicrobial agents.[4][5][6]

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of transition metal complexes featuring the specific ligand, N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea . While this particular ligand is not extensively documented in current literature, the protocols herein are based on well-established and validated methodologies for analogous thiourea derivatives. These notes are intended to provide researchers, scientists, and drug development professionals with a comprehensive and practical guide to exploring the potential of this novel ligand and its coordination compounds.

The rationale for focusing on N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea lies in its unique structural features. The morpholine moiety is a common pharmacophore known to enhance the solubility and bioavailability of drug candidates. The diethylamino group, on the other hand, can influence the electronic properties and steric hindrance around the metal center, potentially modulating the biological activity and stability of the resulting complexes.

Part 1: Synthesis of the Ligand and its Transition Metal Complexes

The synthesis of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea and its subsequent complexation with transition metals can be approached through systematic and reproducible protocols. The following sections provide detailed, step-by-step methodologies for these synthetic workflows.

Protocol 1: Synthesis of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea

The synthesis of the target ligand can be achieved via two primary routes, both of which are based on standard procedures for the formation of unsymmetrical thioureas.

Route A: From 4-Morpholinoaniline and Diethylthiocarbamoyl Chloride

This route involves the reaction of a primary aromatic amine with a thiocarbamoyl chloride.

  • Materials:

    • 4-Morpholinoaniline

    • Diethylthiocarbamoyl chloride

    • Triethylamine (or another suitable non-nucleophilic base)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Standard laboratory glassware for organic synthesis

    • Stirring apparatus

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-morpholinoaniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • To this stirred solution, add a solution of diethylthiocarbamoyl chloride (1 equivalent) in anhydrous DCM dropwise over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea.

    • Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Route B: From Diethylamine and 4-Morpholinophenyl Isothiocyanate

This is a common and often high-yielding method for preparing disubstituted thioureas.[7]

  • Materials:

    • Diethylamine

    • 4-Morpholinophenyl isothiocyanate[8]

    • Ethanol or acetone

    • Standard laboratory glassware for organic synthesis

    • Stirring apparatus

  • Procedure:

    • Dissolve 4-morpholinophenyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask.

    • To this solution, add diethylamine (1.1 equivalents) dropwise at room temperature with continuous stirring.

    • A precipitate may form upon addition. Allow the reaction mixture to stir at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • If a precipitate has formed, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization as described in Route A.

    • Characterize the purified ligand by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Synthesis_Workflow cluster_route_a Route A cluster_route_b Route B A1 4-Morpholinoaniline + Et3N in DCM A2 Add Diethylthiocarbamoyl Chloride at 0°C A1->A2 A3 Stir at RT, 12-18h A2->A3 A4 Workup & Purification A3->A4 Product N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea A4->Product B1 4-Morpholinophenyl Isothiocyanate in EtOH B2 Add Diethylamine at RT B1->B2 B3 Stir at RT, 4-6h B2->B3 B4 Isolation & Purification B3->B4 B4->Product

Fig. 1: Proposed synthetic routes for the target ligand.
Protocol 2: General Synthesis of Transition Metal Complexes

The following is a generalized protocol for the synthesis of metal complexes with N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea. The stoichiometry, solvent, and reaction conditions may need to be optimized for each specific metal salt.

  • Materials:

    • N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea (ligand)

    • Transition metal salt (e.g., CuCl₂, PdCl₂, K₂PtCl₄)

    • Methanol, ethanol, or acetonitrile

    • Stirring apparatus and reflux condenser

  • Procedure:

    • Dissolve the ligand (1 or 2 equivalents, depending on the desired stoichiometry) in the chosen solvent in a round-bottom flask.

    • In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.

    • Add the metal salt solution dropwise to the stirred ligand solution at room temperature.

    • The reaction mixture may be stirred at room temperature or heated to reflux for a period ranging from 2 to 24 hours. The optimal conditions will depend on the metal and the desired complex.

    • Monitor the formation of the complex by observing any color changes or precipitate formation. TLC can also be used if the complex is soluble.

    • Upon completion of the reaction, cool the mixture to room temperature.

    • If a precipitate has formed, collect the complex by filtration, wash with the reaction solvent, and then with a volatile solvent like diethyl ether.

    • If the complex is soluble, the solvent can be partially or fully removed under reduced pressure to induce precipitation.

    • Dry the resulting solid complex in a vacuum desiccator.

    • Characterize the complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and where applicable, ¹H NMR, ¹³C NMR, and magnetic susceptibility measurements. Single-crystal X-ray diffraction is the definitive method for structural elucidation.

Complexation_Workflow Start Dissolve Ligand and Metal Salt Separately Mix Add Metal Salt Solution to Ligand Solution Start->Mix React Stir at RT or Reflux (2-24h) Mix->React Isolate Isolate Complex (Filtration or Evaporation) React->Isolate Purify Wash and Dry the Complex Isolate->Purify Characterize Characterize the Final Complex Purify->Characterize

Fig. 2: General workflow for the synthesis of metal complexes.

Part 2: Characterization of the Ligand and its Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized ligand and its metal complexes.

Spectroscopic and Analytical Data

The following table summarizes the expected spectroscopic data for N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea and its transition metal complexes.

Technique Ligand (Expected) Metal Complex (Expected Changes upon Coordination)
¹H NMR Signals for aromatic, morpholine, and diethyl protons. A broad singlet for the N-H proton.Shift in the N-H proton signal. Shifts in the aromatic and morpholine proton signals adjacent to the coordination site.
¹³C NMR A characteristic signal for the C=S carbon around 180 ppm. Signals for aromatic, morpholine, and diethyl carbons.A downfield shift of the C=S signal upon S-coordination, indicating a decrease in electron density.[9]
FT-IR (cm⁻¹) N-H stretching band (~3200-3400 cm⁻¹). C-N stretching and N-H bending bands. C=S stretching band (~700-850 cm⁻¹).A shift in the N-H band. A significant shift in the C=S band to a lower or higher frequency, confirming coordination through the sulfur atom. Appearance of new bands in the far-IR region corresponding to M-S and M-N bonds.
UV-Vis π-π* transitions of the aromatic rings. n-π* transition of the C=S group.Ligand-to-metal charge transfer (LMCT) bands. For d-block metals, d-d transitions may be observed.
Elemental Analysis C, H, N, and S percentages should match the calculated values for the empirical formula.The elemental composition will confirm the stoichiometry of the ligand and metal in the complex.

Part 3: Applications in Drug Development

Transition metal complexes of thiourea derivatives are widely investigated for their potential as therapeutic agents, particularly as antimicrobial and anticancer drugs.[4][5] The coordination of the metal ion can significantly enhance the biological activity of the free ligand.

Protocol 3: In Vitro Antimicrobial Screening (Agar Disc Diffusion Method)

This protocol provides a general method for assessing the antibacterial and antifungal activity of the synthesized complexes.

  • Materials:

    • Synthesized ligand and metal complexes

    • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

    • Fungal strains (e.g., Candida albicans, Aspergillus niger)

    • Nutrient agar (for bacteria) and Potato Dextrose Agar (for fungi)

    • Sterile petri dishes, filter paper discs, and swabs

    • Dimethyl sulfoxide (DMSO) as a solvent

    • Standard antibiotic and antifungal drugs (positive controls)

  • Procedure:

    • Prepare solutions of the ligand and complexes of known concentrations in DMSO.

    • Prepare sterile agar plates.

    • Inoculate the agar plates uniformly with the test microorganisms using sterile swabs.

    • Impregnate sterile filter paper discs with the solutions of the test compounds.

    • Place the discs on the surface of the inoculated agar plates.

    • A disc with DMSO serves as a negative control, and discs with standard drugs serve as positive controls.

    • Incubate the bacterial plates at 37 °C for 24 hours and the fungal plates at 28 °C for 48-72 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates higher antimicrobial activity.

Protocol 4: In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

  • Materials:

    • Synthesized ligand and metal complexes

    • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • A standard anticancer drug (e.g., cisplatin) as a positive control

  • Procedure:

    • Seed the cancer cells in 96-well plates at a specific density and allow them to attach overnight.

    • Prepare serial dilutions of the test compounds and the standard drug in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.

    • Incubate the plates for 48-72 hours in a CO₂ incubator.

    • After the incubation period, add the MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

    • The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Application_Workflow Start Synthesized Ligand and Metal Complexes Antimicrobial Antimicrobial Screening (Agar Disc Diffusion) Start->Antimicrobial Anticancer Anticancer Screening (MTT Assay) Start->Anticancer Data_Analysis Data Analysis (Zone of Inhibition, IC50 values) Antimicrobial->Data_Analysis Anticancer->Data_Analysis Lead_Identification Identification of Lead Compounds Data_Analysis->Lead_Identification

Fig. 3: Workflow for the biological evaluation of the synthesized compounds.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the synthesis, characterization, and evaluation of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea and its transition metal complexes. While this specific ligand remains a novel target for investigation, the established principles of thiourea chemistry suggest that its complexes hold significant potential, particularly in the realm of medicinal chemistry. The unique combination of the diethylamino and morpholino moieties offers exciting possibilities for fine-tuning the steric and electronic properties of the resulting metal complexes, which could lead to the discovery of new therapeutic agents with enhanced efficacy and selectivity. It is our hope that this guide will serve as a valuable resource for researchers embarking on the exploration of this promising class of compounds.

References

  • Taylor & Francis Online. (2024, September 24). A review of the synthesis and coordination of some lesser studied thiourea ligands bearing electronegative sulfonyl, phosphoryl and cyano substituents towards platinum group and related metal centers. Retrieved from [Link]

  • PMC. (n.d.). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. Retrieved from [Link]

  • National Open Access Monitor, Ireland. (n.d.). Thioureas as Ligands in Organometallic Reactions. Retrieved from [Link]

  • RSC Publishing. (2022, April 26). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. Retrieved from [Link]

  • ResearchGate. (2024, September 24). A review of the synthesis and coordination of some lesser studied thiourea ligands bearing electronegative sulfonyl, phosphoryl and cyano substituents towards platinum group and related metal centers. Retrieved from [Link]

  • ResearchGate. (n.d.). An Exploration of the Synthesis, Coordination Chemistry and Properties of Novel Thiourea Ligands and their Complexes | Request PDF. Retrieved from [Link]

  • RSC Publishing. (2024, June 5). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. Retrieved from [Link]

  • PMC. (n.d.). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Retrieved from [Link]

  • MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

  • Kent Academic Repository. (n.d.). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Retrieved from [Link]

  • MDPI. (2023, September 30). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Retrieved from [Link]

  • ACS Publications. (2010, March 4). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium | The Journal of Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, characterization and biological activity of N-phenyl- Ñ-(2-phenolyl)thiourea (PPTH) and its metal complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pd(II), Pt(II) and Hg(II). Retrieved from [Link]

  • MDPI. (2023, September 30). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea

Introduction: The Therapeutic Potential of Thiourea Derivatives Thiourea and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Thiourea Derivatives

Thiourea and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[1][2][3] The structural motif of thiourea, characterized by a central thiocarbonyl group flanked by amino groups, allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile. The incorporation of various heterocyclic rings, such as morpholine, has been shown to enhance the biological efficacy of these compounds.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of a specific thiourea derivative, N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea . The protocols detailed herein are designed to be robust and self-validating, providing a solid foundation for the preliminary assessment of this compound's therapeutic potential.

Compound Profile: N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea

Parameter Information
IUPAC Name N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea
Molecular Formula C15H23N3OS
Molecular Weight 293.43 g/mol
Structure alt text
Rationale for Investigation Based on the established biological activities of thiourea and morpholine-containing compounds, this molecule is a promising candidate for anticancer, antimicrobial, and antioxidant activities.

Experimental Workflows: A Strategic Overview

The in vitro evaluation of a novel compound requires a systematic approach to characterize its biological effects. The following workflow is recommended for N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea:

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic & Secondary Assays Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Cytotoxicity Assay (MTT)->Antimicrobial Assay (MIC) Cell Migration Assay Cell Migration Assay Cytotoxicity Assay (MTT)->Cell Migration Assay If cytotoxic at sub-lethal concentrations Further Mechanistic Studies Further Mechanistic Studies Antimicrobial Assay (MIC)->Further Mechanistic Studies If active Antioxidant Assay (DPPH) Antioxidant Assay (DPPH) Cell Migration Assay->Antioxidant Assay (DPPH) Antioxidant Assay (DPPH)->Further Mechanistic Studies G cluster_0 Potential Anticancer Mechanisms Growth Factor Signaling Growth Factor Signaling PI3K/Akt Pathway PI3K/Akt Pathway Growth Factor Signaling->PI3K/Akt Pathway Cell Survival & Proliferation Cell Survival & Proliferation PI3K/Akt Pathway->Cell Survival & Proliferation Integrin Signaling Integrin Signaling FAK/Src Pathway FAK/Src Pathway Integrin Signaling->FAK/Src Pathway Cell Migration & Invasion Cell Migration & Invasion FAK/Src Pathway->Cell Migration & Invasion Thiourea Derivative Thiourea Derivative Thiourea Derivative->PI3K/Akt Pathway Inhibition? Thiourea Derivative->FAK/Src Pathway Inhibition?

Caption: Putative signaling pathways that may be modulated by thiourea derivatives in cancer cells.

Conclusion and Future Directions

The in vitro assays detailed in this guide provide a robust framework for the initial biological characterization of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea. The data generated from these experiments will be crucial in determining the potential of this compound as a lead for the development of new therapeutic agents. Positive results in these primary screens will warrant further investigation into its mechanism of action, including target identification, and subsequent evaluation in in vivo models.

References

  • (PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

  • New Morpholine/aryl Carbonyl Thioureas as Antimetastatic Candidates Against Gastric Cancer Cells. (2026, January 5). Pharmaceutical Sciences. Retrieved April 7, 2026, from [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024, May 31). MDPI. Retrieved April 7, 2026, from [Link]

  • theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure. (n.d.). AJOL. Retrieved April 7, 2026, from [Link]

  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological A. (2023, April 25). Semantic Scholar. Retrieved April 7, 2026, from [Link]

  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (2009, January 22). PMC. Retrieved April 7, 2026, from [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025, April 14). Biointerface Research in Applied Chemistry. Retrieved April 7, 2026, from [Link]

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024, July 8). PMC. Retrieved April 7, 2026, from [Link]

  • Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023, April 4). MDPI. Retrieved April 7, 2026, from [Link]

  • Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. (n.d.). PubMed. Retrieved April 7, 2026, from [Link]

  • Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. (2026, January 3). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Synthesis and biological evaluation of novel (thio)urea derivatives as potential antitumor agents. (2011, November 15). PubMed. Retrieved April 7, 2026, from [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (n.d.). PMC. Retrieved April 7, 2026, from [Link]

  • N,N-Diethylthiourea. (2009, March 1). OEHHA. Retrieved April 7, 2026, from [Link]

  • Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H). (2024, July 31). PMC. Retrieved April 7, 2026, from [Link]

  • RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (2022, October 30). Malaysian Journal of Analytical Sciences. Retrieved April 7, 2026, from [Link]

  • Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. (2023, October 20). PMC. Retrieved April 7, 2026, from [Link]

  • Synthesis, structure, computational and in-silico anticancer studies of N,N -diethyl- N ′-palmitoylthiourea | Request PDF. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

Sources

Application

Application Note: Advanced NMR Sample Preparation and Spectral Optimization for N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea

Executive Summary & Rationale N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea is a structurally complex small molecule characterized by a thiourea core flanked by a diethylamine group and a 4-morpholinophenyl moiety. Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea is a structurally complex small molecule characterized by a thiourea core flanked by a diethylamine group and a 4-morpholinophenyl moiety. While routine NMR sample preparation might suffice for simple aliphatics, thiourea derivatives present distinct analytical challenges.

The partial double-bond character of the thiocarbonyl C–N bond restricts free molecular rotation, frequently resulting in broad, unresolved signals or the appearance of distinct rotameric states at room temperature[1]. Furthermore, the thiourea N–H proton acts as a strong hydrogen bond donor, leading to unpredictable intermolecular dimerization and concentration-dependent chemical shift drifting[1].

This application note provides a causality-driven, self-validating protocol designed to overcome these physicochemical barriers, ensuring the acquisition of high-resolution, artifact-free 1D and 2D NMR spectra.

Physicochemical & Structural Profiling

Understanding the structural nuances of the analyte is the first step in designing a robust NMR protocol.

Table 1: Physicochemical Profile of the Analyte

PropertySpecificationNMR Implication
Chemical Formula C₁₅H₂₃N₃OSTotal of 23 protons to account for in integration.
Molecular Weight 293.43 g/mol Requires ~10–15 mg for optimal 1D ¹H NMR signal-to-noise ratio.
Thiourea Core >N–C(=S)–NH–Restricted C–N rotation causes signal broadening of the diethyl groups at 25 °C[2].
Hydrogen Bonding Strong N–H donorProne to self-association; necessitates a strongly coordinating solvent[1].
Aromatic System Para-substitutedYields a classic AA'BB' multiplet system; susceptible to overlap if line-broadening occurs[3].

Causality-Driven Solvent Selection

The selection of the deuterated solvent is the most critical experimental choice for thiourea derivatives. While CDCl₃ is the standard default in organic synthesis, DMSO-d₆ is strictly required for this compound due to two mechanistic reasons:

  • Hydrogen Bond Disruption: DMSO is a strong hydrogen-bond acceptor. It actively solvates the thiourea N–H proton, breaking unpredictable intermolecular dimers. This locks the N–H chemical shift into a predictable, concentration-independent range[1].

  • Thermal Range for VT-NMR: To resolve the restricted rotation of the diethyl groups, Variable Temperature (VT) NMR is often required to reach the rotational coalescence temperature[2]. DMSO-d₆ has a high boiling point (189 °C), safely permitting extended 2D NMR experiments at elevated temperatures (80–100 °C) without solvent evaporation or tube pressure hazards[3].

Self-Validating Sample Preparation Protocol

Do not deviate from the quantitative parameters outlined below; they are designed to balance signal-to-noise ratio (SNR) against solution viscosity and magnetic field homogeneity.

Table 2: Quantitative Sample Preparation Parameters

Parameter1D ¹H NMR1D ¹³C & 2D NMRCausality / Rationale
Analyte Mass 10 – 15 mg30 – 50 mgBalances SNR against viscosity. High viscosity slows molecular tumbling, increasing T₂ relaxation and broadening lines[4].
Solvent Volume 0.6 mL0.6 mLEnsures the liquid column (4.5–5 cm) extends well beyond the RF coil, preventing magnetic susceptibility gradients at the edges[5].
Filtration 0.22 µm PTFE0.22 µm PTFERemoves paramagnetic dust and undissolved micro-particles that distort local B₀ homogeneity and degrade shimming[6].
Step-by-Step Methodology
  • Gravimetric Preparation: Weigh the specified mass of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea into a clean 2 mL glass vial.

  • Dissolution: Add exactly 0.6 mL of DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Vortex for 30 seconds until visually clear.

  • Filtration (Critical): Draw the solution into a glass syringe and attach a 0.22 µm PTFE filter. Expel the solution directly into a high-quality 5 mm NMR tube (e.g., Wilmad 528-PP). Causality: Even invisible suspended particulates cause T₂ relaxation, leading to broad bases on otherwise sharp peaks[5].

  • Degassing (For NOESY/ROESY only): Sparge the sample with dry N₂ gas through a long capillary for 5 minutes. Causality: Displaces dissolved paramagnetic oxygen, which accelerates T₁ relaxation and quenches the Nuclear Overhauser Effect (NOE)[4].

Self-Validation Checkpoint

Insert the tube into the spectrometer. A successful preparation is validated by two immediate metrics:

  • Lock Stability: The deuterium lock signal must remain perfectly stable. Fluctuations indicate thermal convection or concentration gradients.

  • TMS Linewidth: Run a 1-scan ¹H pilot experiment. The Full Width at Half Maximum (FWHM) of the TMS peak must be < 1.0 Hz . If broader, the sample contains particulates or requires re-shimming.

Advanced Troubleshooting: Overcoming Restricted Rotation

If the pilot ¹H NMR spectrum at 25 °C reveals unusually broad signals for the diethyl CH₂ quartet (~3.5 ppm) or the morpholine rings, do not attempt to re-shim . This is not an artifact; it is the intermediate exchange regime of the C–N bond restricted rotation[2].

To acquire publishable, integrable spectra, follow the VT-NMR workflow mapped below. Heating the sample accelerates the exchange rate beyond the NMR timescale, coalescing the broad rotameric signals into sharp, time-averaged peaks[3].

VT_NMR_Workflow Step1 Prepare Sample in DMSO-d6 (Filter & Degas) Step2 Acquire 1H NMR at 25°C Step1->Step2 Decision Are Diethyl/Morpholine Signals Broad? Step2->Decision VT_NMR Initiate VT-NMR (Increase Temp in 10°C steps) Decision->VT_NMR Yes (Restricted Rotation) Final2D Acquire 2D NMR (HSQC, HMBC, COSY) Decision->Final2D No (Fast Exchange) Coalescence Reach Coalescence Temp (~70-90°C, Signals Sharpen) VT_NMR->Coalescence Coalescence->Final2D

Caption: Logical workflow for resolving thiourea restricted rotation via Variable Temperature (VT) NMR.

Expected Spectral Features

Once the sample is properly prepared and (if necessary) heated to coalescence, the following spectral features should be observed.

Table 3: Expected ¹H NMR Spectral Features in DMSO-d₆

MoietyExpected Shift (δ, ppm)MultiplicityIntegrationNotes
Thiourea N–H ~8.5 – 9.5Broad Singlet1HSharpens and shifts slightly upfield at elevated temperatures.
Aromatic Ring ~6.9 & ~7.2AA'BB' Multiplet4HTwo distinct doublets (ortho/meta to the morpholine group).
Morpholine O–CH₂ ~3.7Multiplet4HDeshielded by adjacent oxygen.
Diethyl N–CH₂ ~3.5Quartet4HMay appear as two separate broad quartets at 25 °C due to rotamers.
Morpholine N–CH₂ ~3.1Multiplet4HShielded relative to the O-CH₂ group.
Diethyl CH₃ ~1.1Triplet6HMay appear as two broad triplets at 25 °C.

References

  • University of Siegen, Chemistry Department. NMR Sample Preparation: How to prepare a good NMR sample? URL:[Link]

  • Haushalter, K. A., Lau, J., & Roberts, J. D. (1996). An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C−N Bonds in Urea and Thiourea. Journal of the American Chemical Society, 118(37), 8891-8896. URL:[Link]

  • Huggins, M. T., et al. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education, 97(5), 1425–1429. URL:[Link]

  • Western University NMR Facility. NMR Sample Preparation Guidelines. URL: [Link]

Sources

Method

Application Note: Advanced Crystallization Strategies for N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea Derivatives

Target Audience: Researchers, structural biologists, and drug development professionals. Objective: To provide a self-validating, mechanistically grounded protocol for the isolation and single-crystal growth of morpholin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Objective: To provide a self-validating, mechanistically grounded protocol for the isolation and single-crystal growth of morpholin-phenyl thiourea derivatives.

Mechanistic Rationale & Structural Dynamics

The compound N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea (CAS 1427460-42-1) is a highly functionalized molecule with a molecular weight of 293.43 g/mol [1]. Crystallizing this specific derivative presents unique thermodynamic and kinetic challenges due to the competing physical properties of its three primary moieties:

  • The N,N-Diethyl Group: This dialkylamine moiety introduces significant steric bulk and conformational flexibility. While it enhances solubility in organic solvents, it increases the entropic penalty of crystallization, often leading to liquid-liquid phase separation ("oiling out") rather than ordered nucleation[2].

  • The Thiourea Core: The N-H bond acts as a potent hydrogen-bond donor, while the C=S bond serves as a strong acceptor. In N,N'-dialkyl thioureas, the N-H bonds typically face the sulfur atoms of adjacent molecules, driving the formation of robust intermolecular hydrogen-bonding networks that dictate the final crystal packing[2].

  • The Morpholine-Phenyl Ring: Morpholine is a versatile heterocycle containing both an amine and an ether functional group. Its feasible physicochemical properties (polarity and solubility) make it a powerful structural element in drug design[3]. However, the ether oxygen can act as an additional H-bond acceptor, competing with the thiourea core and potentially leading to polymorphism or hydrate formation if water is present in the solvent matrix.

Understanding these structural dynamics is critical. A successful crystallization protocol must carefully modulate the solvent environment to satisfy the hydrogen-bonding potential of the thiourea and morpholine groups while overcoming the steric hindrance of the diethylamine tail.

Thermodynamic Principles of Solvent Selection

The fundamental rule of recrystallization is selecting a solvent that dissolves the target compound sparingly at room temperature but completely at an elevated (boiling) temperature[4]. Conversely, impurities should either remain insoluble in the hot solvent or be highly soluble at all temperatures to remain trapped in the mother liquor[4].

For N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea, relying on a single solvent often fails. We recommend a binary solvent system (solvent/anti-solvent approach) to precisely control the saturation curve.

Quantitative Data: Representative Solvent Screening Matrix

The following table summarizes the optimized thermodynamic parameters for crystallizing this class of thiourea derivatives.

Primary SolventAnti-SolventRatio (v/v)Sol. at 25°C (mg/mL)Sol. at 60°C (mg/mL)Crystallization Outcome & Morphology
DichloromethaneHexane50:5012.5> 120Optimal: Block crystals; ideal for SCXRD.
EthanolWater80:20< 5.065Moderate: Fine needles; good for bulk purification.
Ethyl AcetateHeptane60:408.045Moderate: Prisms; moderate yield, slow kinetics.
TolueneNone100:0< 2.015Failure: Oiling out (LLPS) consistently observed.

Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Slow Evaporation (Optimized for Single-Crystal XRD)

This method leverages the differential volatility of a binary solvent system (DCM/Hexane) to slowly drive the solution into a metastable supersaturated state.

  • Dissolution: Weigh 50 mg of crude N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea into a clean, dry 10 mL glass vial. Add 1.0 mL of Dichloromethane (DCM). Swirl until completely dissolved.

  • Anti-Solvent Addition: Dropwise, add 1.0 mL of Hexane while gently swirling the vial.

    • Validation Checkpoint: The solution must remain optically clear. If persistent localized cloudiness occurs, you have crossed the metastable limit. Add 100 µL of DCM to restore clarity.

  • Filtration: Pass the clear solution through a 0.22 µm PTFE syringe filter into a new, dust-free crystallization vial. Causality: Particulate matter acts as uncontrolled nucleation sites, leading to microcrystalline powder rather than single crystals.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole (20G) to restrict the evaporation rate. Store the vial in a vibration-free environment at a constant 20°C.

  • Harvesting: Crystals suitable for X-ray diffraction should form within 3 to 7 days.

Protocol B: Hot Recrystallization (Optimized for Bulk Purification)
  • Saturated Solution Preparation: Suspend 1.0 g of the crude derivative in 5 mL of Ethanol. Heat the mixture to a gentle boil (approx. 75°C) using a stirring hotplate.

  • Titration: Gradually add hot Ethanol in 1 mL increments until the solid is fully dissolved. Do not exceed 15 mL total. Using too much solvent is a common error that prevents the solution from becoming saturated upon cooling, resulting in zero yield[4].

  • Hot Filtration: Pre-heat a glass funnel and filter paper. Quickly filter the boiling solution to remove insoluble impurities. Causality: Pre-heating the apparatus prevents the solution from cooling and crystallizing prematurely in the funnel stem[4].

  • Cooling Phase: Allow the filtrate to cool ambiently to room temperature over 2 hours, then transfer to an ice bath (0°C) for 1 hour to maximize yield.

  • Isolation: Collect the purified crystals via vacuum filtration using a Büchner funnel. Wash with 2 mL of ice-cold Ethanol.

Troubleshooting & In-Process Validation

Even with precise protocols, thiourea derivatives are prone to specific crystallization failures. Use the following mechanistic interventions to rescue failed batches:

  • Issue: Supersaturation without Nucleation. The solution has cooled but no crystals have formed.

    • Correction: Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus. The microscopic scratches provide high-energy nucleation sites for crystal growth[4]. Alternatively, introduce a microscopic "seed crystal" of pure compound to act as a template[4].

  • Issue: "Oiling Out" (Liquid-Liquid Phase Separation). The solute forms a viscous liquid layer instead of solidifying. This occurs when the melting point of the solute is below the boiling point of the solvent, or when the solution is cooled too rapidly[4].

    • Correction: Reheat the mixture until the oil dissolves, add 10-20% more primary solvent to decrease the concentration, and cool the system much more slowly (e.g., inside a Dewar flask)[4].

Workflow & Decision Matrix

CrystallizationWorkflow Crude Crude N,N-Diethyl-N'- (4-morpholin-4-ylphenyl)thiourea Solvent Solvent Screening & Dissolution Crude->Solvent Heat/Agitate MethodA Protocol A: Slow Evaporation (DCM/Hexane) Solvent->MethodA SCXRD Goal MethodB Protocol B: Hot Recrystallization (Ethanol) Solvent->MethodB Bulk Purity Goal OilingOut Oiling Out Detected? (LLPS) MethodA->OilingOut Evaporation Phase MethodB->OilingOut Cooling Phase OilingOut->Solvent Yes (Re-dissolve & Seed) Validation Validation: DSC & SCXRD (Self-Correction Loop) OilingOut->Validation No (Nucleation observed) Pure Pure Crystalline Polymorph Validation->Pure Sharp Endotherm

Workflow diagram illustrating the crystallization and self-validating troubleshooting process.

Sources

Application

Application Note: Formulation and In Vitro Delivery Protocols for N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea in Cell-Based Assays

Target Audience: Researchers, biophysicists, and drug development professionals. Application: Phenotypic screening, kinase inhibition assays, and targeted cell culture models.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Application: Phenotypic screening, kinase inhibition assays, and targeted cell culture models.

Executive Summary & Scientific Rationale

N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea (CAS: 1427460-42-1) is a synthetic small molecule characterized by a morpholine ring and a diethyl-substituted thiourea moiety. In modern drug discovery, 4-substituted morpholines are recognized as privileged pharmacophores, particularly for targeting the hinge region of lipid kinases in the PI3K/AKT/mTOR signaling pathway [1].

However, translating the biochemical potency of morpholinyl-thiourea derivatives into reliable in vitro cell culture data is frequently bottlenecked by poor aqueous solubility. The lipophilic diethyl and phenyl groups drive the molecule out of solution in standard aqueous media (e.g., DMEM, RPMI), leading to compound precipitation, colloidal aggregation, and false-negative assay results [2].

This application note provides a field-proven, self-validating methodology to formulate N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea for cell culture. By utilizing a controlled co-solvent system combined with carrier-protein dispersion, this protocol ensures complete compound solvation, minimizes solvent-induced cytotoxicity, and guarantees reproducible cellular uptake.

Physicochemical Profiling

Understanding the physical properties of the compound is the first step in designing a rational formulation strategy. The high estimated LogP and lack of ionizable groups at physiological pH dictate that standard aqueous buffers will fail to solvate this molecule effectively [3].

Table 1: Physicochemical Properties & Solvation Profile

ParameterValue / CharacteristicFormulation Implication
Chemical Formula C15H23N3OSHighly lipophilic backbone.
Molecular Weight 293.43 g/mol Easily crosses cell membranes if properly solvated.
Estimated LogP ~3.2High hydrophobicity; prone to aqueous precipitation.
H-Bond Donors 1 (Thiourea NH)Limited interaction with water molecules.
H-Bond Acceptors 3 (Morpholine O/N, Thiourea S)Critical for kinase hinge-binding (target engagement).
Solubility (Water) < 0.1 mg/mLDirect addition to media will cause colloidal aggregation.
Solubility (DMSO) > 50 mg/mLRequires aprotic solvent to break the solid crystal lattice.

Mechanistic Rationale for Formulation Choices

A robust protocol must be built on causality, not just sequential steps. The following mechanisms govern our formulation choices:

  • Why Anhydrous DMSO? Dimethyl sulfoxide (DMSO) is an aprotic solvent that effectively disrupts the crystal lattice of the solid compound. We strictly use anhydrous DMSO because water absorption from the atmosphere can prematurely lower the solubility threshold of the stock, causing micro-precipitation before the compound even reaches the assay plate.

  • Why Bovine Serum Albumin (BSA)? When a DMSO stock is diluted into aqueous media, the local concentration of the compound briefly exceeds its aqueous solubility limit, causing it to "crash out." Supplementing the media with 0.1% fatty-acid-free BSA provides hydrophobic binding pockets (Sudlow's sites) that act as a thermodynamic sink. The BSA reversibly binds the lipophilic thiourea, keeping it in solution and mimicking in vivo plasma protein transport.

  • Why Constant DMSO Concentration? DMSO can induce cellular differentiation, alter membrane permeability, or cause cytotoxicity at concentrations above 0.5% v/v [4]. Our protocol utilizes intermediate DMSO dilutions so that every assay well, regardless of the drug dose, receives exactly 0.1% v/v DMSO.

Validated Formulation Workflows

Workflow A Solid Compound (Hydrophobic) B 1000x Master Stock (Anhydrous DMSO) A->B Dissolve & Vortex C Working Stocks (DMSO Serial Dilution) B->C Serial Dilution E Final Assay Media (0.1% DMSO Final) C->E Dropwise Addition D Pre-warmed Media (+ 0.1% BSA) D->E Carrier Dispersion

Fig 1. Step-by-step formulation workflow preventing hydrophobic compound precipitation.

Protocol A: Preparation of 10 mM Master Stock

Note: Perform all steps in a low-humidity environment to preserve DMSO integrity.

  • Weighing: Accurately weigh 2.93 mg of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea powder using an analytical balance.

  • Solvation: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO to the vial.

  • Agitation: Vortex vigorously for 60 seconds. Sonicate in a water bath at room temperature for 5 minutes to ensure complete disruption of the crystal lattice.

  • Storage: Aliquot into 50 µL single-use amber tubes to prevent photodegradation and freeze-thaw cycles. Store at -20°C.

Protocol B: Preparation of Working Stocks (Dose-Response)

Crucial Step: Never perform serial dilutions of hydrophobic compounds directly in aqueous media, as the compound will adsorb to the plastic walls of the pipette tips, drastically reducing the actual concentration.

  • Thaw a 50 µL Master Stock aliquot to room temperature.

  • Prepare a 3-fold or 10-fold serial dilution series entirely in anhydrous DMSO .

  • You now have a series of 1000x Working Stocks (e.g., 10 mM, 1 mM, 100 µM, 10 µM).

Protocol C: Carrier-Protein Mediated Media Formulation
  • Media Preparation: Supplement your base media (e.g., DMEM) with 0.1% (w/v) fatty-acid-free BSA. Pre-warm the media to 37°C in a water bath. Causality: Warm media increases the kinetic energy of the system, enhancing the dispersion rate of the solvent.

  • Dispersion: Place 999 µL of the pre-warmed BSA-media into a microcentrifuge tube. While actively vortexing the tube at medium speed, add 1 µL of the 1000x Working Stock dropwise directly into the center of the liquid vortex.

  • Equilibration: Allow the formulated media to incubate at 37°C for 10 minutes prior to adding it to the cells. This allows the compound to fully equilibrate into the BSA binding pockets.

Target Pathway Visualization

Morpholine-based compounds frequently target the ATP-binding pocket of kinases. The diagram below illustrates the biological logic of utilizing this compound in phenotypic assays targeting the PI3K cascade.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT PIP3->AKT Recruits mTOR mTOR AKT->mTOR Activates Inhibitor Morpholinyl-Thiourea (CAS: 1427460-42-1) Inhibitor->PI3K Hinge-Binding Inhibition

Fig 2. PI3K/AKT/mTOR signaling cascade targeted by morpholine-based kinase inhibitors.

Self-Validating Quality Control (QC)

To ensure the integrity of the experiment, the formulation must be validated as a true solution rather than a colloidal suspension. We utilize Dynamic Light Scattering (DLS) as a self-validating QC step prior to cell application.

Table 2: Quality Control Parameters for Media Formulation

QC MethodExpected Result (Pass)Failure Indicator (Reject)Troubleshooting Action
Visual Inspection Optically clear media.Turbidity or visible particulates.Ensure media is pre-warmed to 37°C.
Dynamic Light Scattering (DLS) Monodisperse peak at ~7-10 nm (BSA-bound compound).Polydisperse peaks >100 nm (Colloidal aggregates).Increase BSA to 0.2% or reduce vortex speed.
Microscopy (Phase Contrast) Clear background in cell wells.Refractile crystals forming on the cell monolayer.Ensure DMSO stock was not exposed to water.

References

  • Wright, K., et al. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry. URL:[Link] [1]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. URL:[Link][2]

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies. URL:[Link] [3]

  • Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. FASEB Journal. URL:[Link] [4]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea

Welcome to the technical support guide for N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea (hereafter, "Compound X"). This document provides in-depth troubleshooting strategies and answers to frequently asked questions r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea (hereafter, "Compound X"). This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the significant solubility challenges of this compound in aqueous media. As researchers and drug development professionals, achieving accurate and reproducible results depends on maintaining compound integrity in solution. This guide is designed to help you navigate these challenges with a clear understanding of the underlying chemical principles.

Part 1: Understanding the Core Problem

FAQ: Why is my compound, N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea, so difficult to dissolve in aqueous buffers?

Answer: The poor aqueous solubility of Compound X stems directly from its molecular structure. It is a classic example of a lipophilic, or "grease-ball," molecule, a common feature among modern drug candidates.[1][2] Let's break down the components:

  • Hydrophobic Regions: The structure contains multiple non-polar components that repel water:

    • N,N-Diethyl groups: Two ethyl chains that contribute significantly to its oily nature.

    • Phenyl Ring: A large, flat, non-polar aromatic ring.

  • Polar Regions: While it has polar groups capable of hydrogen bonding (the thiourea N-H and C=S groups, and the morpholine oxygen), their influence is overshadowed by the large hydrophobic scaffold.

  • Ionizable Group: The key to manipulating its solubility lies in the tertiary amine nitrogen within the morpholine ring. This group is basic and can be protonated (accept a proton) to form a positively charged, and therefore more water-soluble, salt.[3]

Essentially, the molecule's large non-polar surface area makes it energetically unfavorable to dissolve in water, leading to the precipitation you observe.

Part 2: Initial Troubleshooting & First Steps

This section covers the most immediate and common issues encountered when first working with Compound X.

FAQ: I just received the compound as a powder. What is the absolute first step to get it into solution for my in vitro assay?

Answer: The universally accepted starting point for a poorly soluble compound is to create a high-concentration stock solution in a strong, water-miscible organic solvent.

Dimethyl sulfoxide (DMSO) is the industry standard and the recommended starting solvent. [4] It can dissolve a wide range of organic molecules at high concentrations.

Protocol 1: Preparation of a High-Concentration DMSO Stock
  • Objective: To create a 10-50 mM stock solution of Compound X in 100% DMSO.

  • Materials:

    • N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea (solid powder)

    • 100% Anhydrous DMSO (cell culture grade)

    • Sterile microcentrifuge tube or amber glass vial

    • Vortex mixer

    • Sonicator (water bath)

  • Procedure:

    • Weigh the required amount of Compound X and place it in the vial.

    • Add the calculated volume of 100% DMSO to achieve the target concentration.

    • Vortex vigorously for 1-2 minutes.

    • If solid particles remain, place the vial in a water bath sonicator for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied, but monitor for any compound degradation.[4]

    • Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

    • Store the stock solution at -20°C or -80°C, protected from light and moisture.

FAQ: My DMSO stock is perfectly clear, but when I dilute it into my cell culture media or buffer, I see a cloudy precipitate! What's happening?

Answer: This is the most common failure point and it occurs because you have exceeded the thermodynamic aqueous solubility limit of Compound X. While the compound is soluble in DMSO, the final aqueous environment cannot support the same concentration. The DMSO concentration drops upon dilution, and the water forces the hydrophobic compound molecules to crash out of solution.

To solve this, you need a systematic approach to find a formulation that keeps the compound soluble in your final assay conditions.

Troubleshooting Workflow for Compound Precipitation

The following workflow provides a logical sequence of steps to address precipitation upon dilution into aqueous media.

G start Compound precipitates in aqueous buffer/media check_dmso Is final DMSO concentration <0.5% and tolerable by cells? start->check_dmso lower_conc Strategy 1: Lower Final Compound Concentration check_dmso->lower_conc No (Is the required dose too high?) use_cosolvent Strategy 2: Introduce a Biocompatible Co-solvent check_dmso->use_cosolvent Yes lower_conc->use_cosolvent If still precipitates or concentration is too low success SUCCESS: Compound is Soluble lower_conc->success If effective concentration is achieved adjust_ph Strategy 3: Adjust Buffer pH (Acidify to pH < 6) use_cosolvent->adjust_ph use_excipient Strategy 4: Use Advanced Solubilizing Excipients adjust_ph->use_excipient cyclo Cyclodextrins (e.g., HP-β-CD) use_excipient->cyclo surfactant Surfactants (e.g., Tween 80) use_excipient->surfactant cyclo->success surfactant->success

Caption: A step-by-step decision tree for troubleshooting compound precipitation.

Part 3: Systematic Solubility Enhancement

If lowering the final concentration isn't an option, you must modify the vehicle (the solvent system) to increase the solubility of Compound X.

Strategy: pH Modification

FAQ: Can I improve solubility by changing the pH of my buffer?

Answer: Yes, this is a highly effective strategy for Compound X. The morpholine nitrogen is a weak base. By lowering the pH of your aqueous medium (i.e., making it more acidic), you can protonate this nitrogen. The resulting positively charged molecule (a cation) is significantly more polar and will have much higher water solubility.

Caption: pH-dependent equilibrium of Compound X. Note: Images are illustrative placeholders.

Protocol 2: pH-Solubility Profile Determination
  • Objective: To determine the solubility of Compound X across a range of pH values.

  • Procedure:

    • Prepare a series of buffers (e.g., acetate, phosphate, Tris) ranging from pH 4.0 to 8.0.

    • Add an excess amount of solid Compound X to a vial containing each buffer.

    • Shake or rotate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached (this is the "shake-flask" method).[5]

    • After equilibration, filter the samples through a 0.22 µm PVDF filter to remove undissolved solid. Crucially, ensure the filter material does not bind your compound.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.[6]

    • Plot solubility (e.g., in µg/mL) versus pH. You should observe a significant increase in solubility as the pH drops below ~6.

Troubleshooting Tip: Be aware that altering the pH of your media can impact cell health or assay performance. Always run a vehicle control at the new pH to confirm it does not introduce artifacts.[7]

Strategy: Using Co-solvents

FAQ: What are co-solvents and how can they keep my compound in solution?

Answer: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][9] This makes the environment more "hospitable" to lipophilic molecules like Compound X, thereby increasing its solubility.[]

Co-solventTypical Max % in Cell AssaysKey Characteristics
Ethanol (EtOH) 1-2%Volatile. Can have biological effects. Good for general use.
Propylene Glycol (PG) 1-5%Viscous. Generally low toxicity. A common formulation vehicle.
Polyethylene Glycol 400 (PEG 400) 1-10%Low toxicity, widely used in formulations. Can be viscous.
Glycerol <10%Very viscous. Low toxicity.
Protocol 3: Co-solvent Screening
  • Objective: To find a co-solvent system that maintains solubility at the desired final concentration.

  • Procedure:

    • Prepare intermediate stock solutions of Compound X in 100% of the chosen co-solvent (e.g., 10x the final desired concentration in 100% PEG 400).

    • In your final aqueous buffer, test a matrix of conditions. For example, add the co-solvent stock to achieve final co-solvent concentrations of 1%, 2%, 5%, and 10%.

    • Always add the components in the correct order: add the co-solvent to the buffer first, mix well, and then add the DMSO stock of your compound last, while vortexing.

    • Visually inspect for precipitation immediately and after a period that mimics your experiment's duration (e.g., 2 hours at 37°C).

Part 4: Advanced Solubilization Strategies

When pH modification and co-solvents are insufficient or incompatible with your assay, advanced excipients can be employed.

Strategy: Cyclodextrins

FAQ: I've heard of cyclodextrins. How do they work?

Answer: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-hating) inner cavity.[11][12] The non-polar parts of Compound X can fit inside this cavity, forming an "inclusion complex."[13] This complex effectively hides the hydrophobic compound from the water, dramatically increasing its apparent solubility.[14][]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for research applications due to its high solubility and low toxicity.[14]

G compound Compound X (Hydrophobic) p1 compound->p1 cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->p1 complex Inclusion Complex (Water Soluble) water Aqueous Environment complex->water Soluble in p1->complex + p2

Caption: Encapsulation of a hydrophobic compound by a cyclodextrin to form a soluble complex.

Protocol 4: Formulation with HP-β-CD
  • Objective: To prepare a stock solution of Compound X formulated with HP-β-CD.

  • Procedure:

    • Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v) in your desired buffer.

    • Add an excess of solid Compound X to this cyclodextrin solution.

    • Mix overnight at room temperature to allow complex formation.

    • Filter the solution through a 0.22 µm filter to remove undissolved compound.

    • Determine the concentration of the solubilized compound in the filtrate via HPLC-UV. This is your new, highly concentrated aqueous stock solution.

Strategy: Surfactants

FAQ: When should I consider using surfactants?

Answer: Surfactants are a powerful option, particularly for in vivo formulations, but can also be used cautiously in vitro. Surfactant molecules have a polar "head" and a non-polar "tail."[16] Above a specific concentration, the Critical Micelle Concentration (CMC) , they spontaneously form spherical structures called micelles , with the hydrophobic tails facing inward.[17] These micelles can encapsulate Compound X in their oily core, rendering it soluble in the bulk aqueous solution.[18][19]

Common non-ionic surfactants include Tween® 80 and Kolliphor® EL (Cremophor® EL) .

Critical Consideration: Surfactants can interfere with biological assays and may exhibit cell toxicity. It is essential to run controls to determine the maximum tolerable concentration of the surfactant in your specific system.

Part 5: Final Checklist & Best Practices

  • Always perform a visual check: Before adding your compound to an assay, hold the diluted solution up to a light source. Look for the Tyndall effect (light scattering), which indicates the presence of fine, colloidal precipitate.

  • Mind the order of addition: When using co-solvents, add them to the buffer first, then add the concentrated DMSO stock of your compound last, with rapid mixing.

  • Consider temperature: Solubility is temperature-dependent. A solution prepared at room temperature might precipitate when moved to a 4°C refrigerator or even a 37°C incubator if the media evaporates.

  • Beware of buffer components: High concentrations of salts, especially phosphates, can sometimes reduce the solubility of organic compounds or excipients ("salting out").[7][20]

  • When in doubt, quantify: The only way to be certain of your compound's concentration is to filter out any potential precipitate and measure the concentration of the supernatant using an analytical technique like HPLC.[6][21]

References

  • Vertex AI Search. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • WuXi AppTec DMPK. (2024).
  • Wikipedia. Cosolvent.
  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
  • PMC. (n.d.).
  • Drug Discovery Online. (2023).
  • Hilaris Publisher. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • LEAPCHEM. (2025).
  • Fiveable. (2025).
  • PMC. (n.d.). A recent overview of surfactant–drug interactions and their importance.
  • Benchchem. how to improve the solubility of 1-(4-Iodo-2-methylphenyl)thiourea for biological assays.
  • Shandong IRO Chelating Chemical Co., Ltd.
  • PMC - NIH. (n.d.). Strategies to improve micelle stability for drug delivery.
  • (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
  • ACS Publications. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures | Organic Process Research & Development.
  • International Journal of Innovations in Engineering Research and Technology - IJIERT. study of pharmaceutical drugs encapsulation within surfactant micelles by molecular comput.
  • BOC Sciences.
  • (n.d.). Solubility and pH of amines.
  • Lund University Publications.
  • Waters Corporation. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • PMC. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis.
  • PMC. (n.d.).
  • Pearson. Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer?.
  • Science.gov.
  • (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
  • Google Patents.
  • (2023). Solubility of Organic Compounds.
  • NOAA. N,N'-DIETHYLTHIOUREA | CAMEO Chemicals.
  • ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • Reddit. (2022).
  • NEB. FAQ: There is a precipitate in the bottom of the buffer tube. Is this normal?.
  • Cheméo. Chemical Properties of Thiourea, N,N'-diethyl- (CAS 105-55-5).
  • Chemistry LibreTexts. (2023). Advanced Properties of Amines.
  • Sigma-Aldrich.
  • MDPI. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities.
  • ChemicalBook. (2026). N,N'-Diethylthiourea | 105-55-5.
  • Sciencemadness Wiki. (2022). Thiourea.
  • ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase?.
  • Chemsrc. (2025). N,N'-Diethylthiourea | CAS#:105-55-5.
  • GuideChem. N,N'-Diethylthiourea 105-55-5 wiki.
  • Wikipedia. Thiourea.

Sources

Optimization

Technical Support Center: Optimization &amp; Troubleshooting for N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea Synthesis

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals scaling the synthesis of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea (CAS 1427460-42-1)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals scaling the synthesis of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea (CAS 1427460-42-1). The most efficient synthetic route involves the nucleophilic addition of diethylamine to 4-morpholinophenyl isothiocyanate[1]. However, this "click-type" coupling is susceptible to side reactions, particularly the formation of symmetric thioureas and unreacted starting material degradation[2]. This guide provides mechanistic causality, empirical troubleshooting, and self-validating protocols to ensure high-purity yields.

Reaction Pathway & Mechanistic Breakdown

Before troubleshooting, it is critical to understand the divergent pathways in the reaction mixture. The desired pathway relies on the nucleophilic attack of the secondary amine on the electrophilic isothiocyanate carbon. Competing pathways are largely driven by moisture and stoichiometric imbalances[1].

SynthesisPathway A 4-Morpholinophenyl Isothiocyanate C Zwitterionic Intermediate A->C + Diethylamine F 4-Morpholinoaniline (Hydrolysis Product) A->F Hydrolysis (Side Rxn) G Symmetric Thiourea (Side Product) A->G B Diethylamine (Nucleophile) B->C D Target Product: N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea C->D Rapid Proton Transfer E H2O / Moisture E->F F->G + Unreacted Isothiocyanate

Reaction pathway for target thiourea synthesis and symmetric side reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing the formation of a symmetric thiourea byproduct (1,3-bis(4-morpholinophenyl)thiourea)? Causality: Symmetric thioureas form when the starting 4-morpholinophenyl isothiocyanate undergoes hydrolysis due to trace moisture[1]. Water attacks the isothiocyanate, forming a carbamate intermediate that rapidly decarboxylates into 4-morpholinoaniline. This newly formed, highly nucleophilic primary amine attacks unreacted isothiocyanate, generating the symmetric byproduct[3]. Solution: Ensure strictly anhydrous conditions. Use dry solvents (e.g., anhydrous THF or DCM) and store the isothiocyanate in a cool, dark, and desiccated environment[1].

Q2: My reaction stalls at 70% conversion. Should I increase the temperature? Causality: While increasing temperature can overcome steric hindrance, it also accelerates the thermal degradation of the isothiocyanate and promotes side reactions[2]. Diethylamine is a volatile secondary amine (bp ~55°C); heating the reaction in an open or loosely sealed system leads to the evaporative loss of the nucleophile, stalling the reaction. Solution: Instead of heating, increase the equivalents of diethylamine (1.2 to 1.5 eq) to drive the equilibrium forward through mass action, maintaining the reaction at room temperature (20-25°C).

Q3: Can I synthesize the isothiocyanate in situ to avoid degradation? Causality: Yes. Isothiocyanates can degrade upon prolonged storage. Generating the isothiocyanate in situ from 4-morpholinoaniline using di-tert-butyl dicarbonate (Boc2O) and carbon disulfide[4], or via amine-catalyzed sulfurization of isocyanides[5], minimizes isolation losses. However, a two-step, one-pot method must be strictly controlled: the second amine (diethylamine) must only be added after the complete formation of the isothiocyanate to prevent cross-reactivity[1].

Quantitative Data: Optimizing Reaction Conditions

The following table synthesizes empirical parameters demonstrating how specific reaction conditions influence the yield of the target API intermediate versus the symmetric byproduct.

Solvent SystemTemp (°C)Diethylamine (Eq)Target Yield (%)Symmetric Byproduct (%)Causality / Notes
THF (Anhydrous) 251.0592% < 1% Optimal conditions; high nucleophilicity, low hydrolysis[2].
THF (Anhydrous) 651.0574% 8% Thermal degradation of isothiocyanate; loss of volatile amine[2].
Ethanol (95%) 251.0568% 18% Protic solvent with moisture induces rapid isothiocyanate hydrolysis.
DCM (Anhydrous) 251.5096% < 0.5% Excess amine outcompetes trace moisture; DCM maintains solubility[1].
Self-Validating Experimental Protocol

To ensure scientific integrity, this methodology is designed as a self-validating system. Each step includes a verification checkpoint to confirm success before proceeding.

Objective: Synthesis of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea via click-type amine-isothiocyanate coupling[2].

Step 1: Reagent Validation & Preparation

  • Action: Dissolve 1.0 mmol (220 mg) of 4-morpholinophenyl isothiocyanate in 10 mL of anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Validation Check: Perform an IR scan of the starting material. Confirm the presence of the strong, broad isothiocyanate (-N=C=S) stretch at ~2100-2200 cm⁻¹. If a peak at ~1650 cm⁻¹ (urea/thiourea C=S/C=O stretch) is prominent, your starting material is already degraded and must be recrystallized[1].

Step 2: Nucleophile Addition

  • Action: Cool the flask to 0-5°C using an ice bath. Dropwise, add 1.5 mmol (155 µL) of anhydrous diethylamine over 5 minutes.

  • Causality: The slight excess of diethylamine ensures that the nucleophile outcompetes any trace moisture, preventing symmetric thiourea formation. Cooling mitigates the exothermic nature of the zwitterionic intermediate formation, preventing localized heating and degradation[2].

Step 3: Reaction Propagation & Monitoring

  • Action: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 2 hours.

  • Validation Check (TLC): Spot the reaction mixture against the starting isothiocyanate on a silica gel TLC plate. Elute with 3:1 Hexane/Ethyl Acetate[2]. The isothiocyanate (high Rf) should completely disappear, replaced by a lower Rf spot (target thiourea) that is UV-active. If starting material remains, stir for an additional hour.

Step 4: Quenching and Workup

  • Action: Transfer the mixture to a separatory funnel. Wash the organic layer twice with 10 mL of 0.1 M HCl, followed by 10 mL of brine.

  • Causality: The mild acid wash protonates the excess diethylamine, moving it into the aqueous layer, while the target thiourea (which is neutral/weakly basic due to the morpholine ring, but significantly less basic than diethylamine) remains in the organic layer.

  • Validation Check: Check the pH of the final aqueous wash; it should be slightly acidic (pH ~4-5), confirming all free diethylamine has been successfully removed.

Step 5: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, recrystallize the crude solid from hot ethanol[2].

  • Validation Check: Melting point analysis and LC/MS should confirm a mass of 293.43 g/mol (M+H = 294.4)[6].

References
  • [4] A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. University of Copenhagen (kiku.dk).[Link]

  • [5] A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Publishing.[Link]

  • [3] Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface.[Link]

Sources

Troubleshooting

troubleshooting HPLC peak tailing for N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic liabilities of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic liabilities of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea .

Peak tailing is defined as a chromatographic distortion where the peak asymmetry factor ( As​ ) or USP tailing factor ( Tf​ ) exceeds 1.2, caused by the occurrence of more than one mechanism of analyte retention[1]. For this specific compound, the etiology of tailing is rarely a simple column void; it is almost always driven by the dual chemical reactivity of its functional groups.

Below is the comprehensive troubleshooting framework, including mechanistic causality, diagnostic workflows, and self-validating protocols.

Compound Profiling: The Causality of Tailing

To fix peak tailing, we must first understand the structural liabilities of the analyte:

  • The Morpholine Moiety (Secondary Interactions): Free morpholine is a strong base with a pKa​ of approximately 8.36. While conjugation to the phenyl ring in your compound slightly delocalizes the nitrogen's lone pair, the moiety remains easily protonated in standard acidic-to-neutral mobile phases. If your silica stationary phase contains unreacted, acidic silanol groups ( Si−O− ), the protonated morpholine will undergo strong secondary ion-exchange interactions, severely dragging the peak tail[1].

  • The Thiourea Moiety (Metal Chelation): Thiourea is a neutral ligand featuring thione functionalities, making it a powerful Lewis base with an exceptionally high affinity for soft transition metals[2]. Trace metals (such as iron or aluminum) embedded in lower-quality silica matrices or stainless steel column frits act as Lewis acids. The thiourea group chelates these metals, creating a slow-desorption secondary retention mechanism that distorts peak symmetry[3].

Diagnostic Troubleshooting Workflow

Before adjusting chemical parameters, you must isolate whether the tailing is caused by physical column degradation or chemical secondary interactions. Follow this logical decision tree:

G Start Peak Tailing Observed (USP Tf > 1.5) InjectNeutral Inject Neutral Marker (e.g., Toluene or Uracil) Start->InjectNeutral CheckShape Is Neutral Marker Symmetrical? InjectNeutral->CheckShape Physical Physical Issue: Void volume or blocked frit. Replace column/frit. CheckShape->Physical No (Tails) Chemical Chemical Issue: Secondary interactions. CheckShape->Chemical Yes (Symmetrical) TestSilanol Lower pH to 2.5 or Add 10mM TEA Chemical->TestSilanol CheckSilanol Tailing Resolved? TestSilanol->CheckSilanol SilanolFixed Root Cause: Silanol Interactions (Morpholine moiety) CheckSilanol->SilanolFixed Yes TestMetal Use PEEK hardware or add 10 µM EDTA CheckSilanol->TestMetal No MetalFixed Root Cause: Metal Chelation (Thiourea moiety) TestMetal->MetalFixed

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q: Why does my peak tailing worsen at pH 6.0 compared to pH 2.5? A: This is a classic silanol mismatch. At pH 6.0, residual silanols on the silica surface are ionized ( Si−O− ). Simultaneously, the basic morpholine group is protonated (cationic). This creates a strong electrostatic attraction. Lowering the mobile phase pH to < 3.0 fully protonates the silanols ( Si−OH ), neutralizing their negative charge and effectively shutting down the secondary ion-exchange interaction[1][4].

Q: I am using a highly endcapped, ultra-pure Type B silica column at pH 2.5, but tailing persists. What is the next logical step? A: If silanol interactions are suppressed (via low pH and Type B silica) but tailing persists, the root cause is likely metal chelation driven by the thiourea moiety[2]. Even high-purity silica columns utilize stainless steel inlet frits, which can shed trace metals. You must passivate your system, switch to PEEK (polyetheretherketone) tubing/frits, or add a trace amount of a competing chelator (like EDTA) to the mobile phase[3].

Q: How can I definitively prove the column isn't just failing due to a void volume? A: You must run a self-validating test using a neutral marker. Inject a purely hydrophobic, non-ionizable compound like toluene alongside an unretained marker like uracil[5]. If the toluene peak is perfectly symmetrical ( Tf​≤1.1 ) but your thiourea derivative tails, the column bed is physically intact, and the issue is strictly chemical. If both peaks tail, the column has a physical void or a blocked inlet frit and must be replaced[1][6].

Quantitative Data Summaries

The following table summarizes the expected impact of various chromatographic parameters on the peak symmetry of morpholine-thiourea derivatives, based on empirical chromatographic principles.

Chromatographic ParameterSub-optimal ConditionOptimized ConditionExpected Tf​ ShiftMechanistic Causality
Mobile Phase pH pH 6.5pH 2.5 (Phosphate/Formic) >2.0→<1.3 Protonation of acidic silanols ( Si−OH ) suppresses secondary ion-exchange with the morpholine group.
Buffer Additive No Additive10 mM Triethylamine (TEA) ∼1.8→<1.2 TEA acts as a competing base, saturating active silanol sites before the analyte can interact[4].
Hardware / Column Stainless Steel FritsPEEK / Metal-Free Type B ∼1.6→<1.1 Elimination of Lewis acid metal sites prevents ligand exchange/chelation with the thiourea moiety[3].
Injection Mass 10 μg on-column1 μg on-column ∼1.5→<1.1 Prevents localized stationary phase mass overload, which causes right-sided peak broadening[6].

Self-Validating Experimental Protocols

Protocol 1: System and Column Integrity Validation (The Toluene Test)

Objective: Isolate chemical tailing from physical column bed deformation. Methodology:

  • Preparation: Prepare a test mixture containing 1 mg/mL Uracil (void volume marker) and 1 mg/mL Toluene (neutral hydrophobic marker) in your current mobile phase[5].

  • Execution: Inject 5 μL of the test mix using your standard method conditions (flow rate, temperature).

  • Data Analysis: Calculate the USP Tailing Factor ( Tf​ ) for the Toluene peak. Tf​=W0.05​/2f , where W0.05​ is the peak width at 5% height, and f is the distance from the peak front to the apex at 5% height[6].

  • Validation Logic:

    • If Tf​ (Toluene)≤1.1 : The column bed and flow path are physically intact. Proceed to Protocol 2.

    • If Tf​ (Toluene)>1.2 : The column has a physical void or a blocked frit[1]. Reverse-flush the column or replace it entirely.

Protocol 2: Dual-Mechanism Chemical Suppression

Objective: Systematically eliminate both silanol ion-exchange and metal chelation simultaneously. Methodology:

  • Silanol Suppression (pH Adjustment): Prepare the aqueous portion of your mobile phase. Adjust the pH to 2.5 using 0.1% Phosphoric acid (for UV detection) or 0.1% Formic acid (for MS detection). This ensures residual silanols are fully protonated[1].

  • Silanol Suppression (Competing Base - Optional): If you are restricted to using older, Type A silica columns, add 10 mM Triethylamine (TEA) to the mobile phase to competitively block active silanol sites[4].

  • Chelation Suppression: Add 10 μM EDTA to the aqueous mobile phase. EDTA will aggressively bind trace metals (Fe, Ni) in the system flow path before they can interact with the analyte's thiourea moiety[3].

  • Equilibration & Injection: Flush the column with 20 column volumes of the new mobile phase to ensure complete equilibration. Inject the N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea sample.

  • Validation Logic: Compare the Tf​ of the target analyte before and after these adjustments. A reduction in Tf​ to <1.2 confirms the chemical root cause has been neutralized.

References

  • Fixing Peak Tailing in HPLC Analysis. Scribd.[Link]

  • Peak Tailing in HPLC. Element Lab Solutions / Crawford Scientific.[Link]

  • Electronic Supplementary Material (ESI) for Reaction Chemistry & Engineering. The Royal Society of Chemistry.[Link]

  • Determination of MeHg in Environmental Sample Matrices Using Hg−Thiourea Complex Ion Chromatography. ACS Publications.[Link]

  • Genesis HPLC Columns: Reliable & reproducible every time. HPLC.eu.[Link]

  • HPLC Column Classification. HPLC.cz.[Link]

Sources

Optimization

optimizing reaction temperature for N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea catalysis

Topic: Troubleshooting Temperature Profiles for N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea Catalysis Welcome to the Organocatalysis Support Center. This guide is designed for researchers and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Temperature Profiles for N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea Catalysis

Welcome to the Organocatalysis Support Center. This guide is designed for researchers and drug development professionals utilizing N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea—a highly versatile bifunctional organocatalyst. Below, you will find a mechanistic breakdown of temperature causality, diagnostic FAQs, quantitative reference matrices, and self-validating protocols to optimize your reaction conditions.

Mechanistic Primer: The Temperature Paradox in Bifunctional Catalysis

N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea operates via a delicate thermodynamic and kinetic balance. The molecule features two distinct catalytic domains:

  • The Thiourea Moiety: Acts as a double hydrogen-bond donor to electrophilically activate substrates (e.g., nitroolefins, epoxides, or carbonyls) 1.

  • The Morpholine Ring: Acts as a Brønsted base (conjugate acid pKₐ ~8.3) to deprotonate pro-nucleophiles, while the N,N-diethyl group provides steric shielding to prevent catalyst aggregation.

The Causality of Temperature: Temperature optimization in this system is a battle between transition-state organization and activation energy. Lower temperatures (-20 °C to 0 °C) reduce entropic penalties, stabilizing the highly organized, hydrogen-bonded ternary transition state. This suppresses non-catalyzed background reactions and drastically enhances selectivity 1. However, if the temperature drops too low, the morpholine moiety lacks the thermal energy required to overcome the activation barrier for deprotonating the pro-nucleophile, leading to a stalled reaction 2. Conversely, elevated temperatures (>40 °C) provide excess kinetic energy that disrupts the weak hydrogen-bonding network (typically 2–5 kcal/mol) 3, allowing unselective background pathways to dominate 4.

G Cat N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea (Bifunctional Catalyst) TS Ternary Transition State (H-Bonding + Deprotonation) Cat->TS H-bond donor (Thiourea) Elec Electrophile (e.g., Nitroolefin) Elec->TS Activated by Thiourea Nuc Pro-nucleophile (e.g., Malonate) Nuc->TS Deprotonated by Morpholine Prod Target Product TS->Prod C-C Bond Formation Prod->Cat Catalyst Regeneration

Bifunctional activation mode of the morpholino-thiourea catalyst in a ternary transition state.

Troubleshooting FAQs: Temperature & Selectivity

Q: My reaction stalls completely at -20 °C, but literature for similar thioureas shows high yields at this temperature. What is going wrong? A: This is a classic kinetic vs. thermodynamic conflict. While -20 °C perfectly stabilizes the hydrogen-bonded electrophile, the morpholine base in your specific catalyst may not be strong enough to deprotonate your specific pro-nucleophile at this thermal baseline 2. Actionable Fix: Increase the temperature in 10 °C increments. If low temperature is absolutely required for selectivity, add 5 mol% of a stronger, non-nucleophilic co-base (like DIPEA) to handle the deprotonation, allowing the thiourea to act solely as an H-bond donor.

Q: I achieve >95% conversion at 40 °C, but my regioselectivity/chemoselectivity is essentially random. Why? A: At 40 °C, the kinetic energy of the system exceeds the stabilization energy of the thiourea's double hydrogen bonds 3. The catalyst-substrate complex dissociates rapidly, and the reaction proceeds via an uncatalyzed, unselective background pathway 4. Actionable Fix: Lower the temperature to 0 °C. If the reaction rate drops unacceptably, increase the global concentration of the reaction mixture (e.g., from 0.1 M to 0.5 M) to drive bimolecular kinetics without raising the temperature.

Q: How does solvent choice interact with my temperature optimization? A: Non-polar, non-coordinating solvents are mandatory because they do not compete for hydrogen bonds 1. However, N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea can precipitate out of solvents like toluene at sub-zero temperatures. Actionable Fix: If running reactions below 0 °C, switch to anhydrous dichloromethane (DCM, freezing point -96 °C) to maintain catalyst solubility while preserving H-bond strength.

Quantitative Temperature Matrix

Use the following data matrix to select your initial reaction temperature based on your primary experimental goal.

Temperature Range (°C)H-Bonding StabilityMorpholine Deprotonation KineticsBackground Reaction RateRecommended Use Case
-78 to -35 ExcellentVery SlowNegligibleHighly activated, acidic substrates only.
-20 to 0 GoodModerateLowStandard selective additions (e.g., aza-Henry).
20 to 25 ModerateFastModerateSluggish nucleophiles; initial screening.
40 to 80 PoorVery FastHighEpoxide ring-opening; robust electrophiles.

Self-Validating Protocol: Empirical Temperature Screening

To ensure that your observed conversion is actually driven by the catalyst (and not a thermal background reaction), you must use a self-validating experimental design. This protocol isolates the catalytic effect from thermal noise.

Step 1: Setup Internal Controls Prepare three parallel reaction vials equipped with magnetic stir bars under an inert atmosphere (N₂ or Ar):

  • Vial A (Catalyzed Test): 1.0 equiv Electrophile, 1.2 equiv Nucleophile, 10 mol% N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea in anhydrous DCM (0.2 M).

  • Vial B (Thermal Control): 1.0 equiv Electrophile, 1.2 equiv Nucleophile in anhydrous DCM (0.2 M). No catalyst.

  • Vial C (Positive Control): Same as Vial A, but kept strictly at 25 °C.

Step 2: Temperature Equilibration Place Vial A and Vial B into the target cooling/heating bath (e.g., a cryocooler set to -20 °C). Allow 15 minutes for thermal equilibration before adding the nucleophile to initiate the reaction.

Step 3: Quench and Analyze After 24 hours, quench all three vials by filtering through a short pad of silica gel (eluting with EtOAc) to remove the catalyst. Analyze the crude mixtures via HPLC or ¹H NMR.

Step 4: Data Validation Logic

  • If Vial B shows >15% conversion: Your target temperature is too high. The thermal background reaction is competing with your catalyst, which will destroy selectivity. Decrease temperature.

  • If Vial A shows <10% conversion but Vial C shows >80%: Your target temperature is too low. The morpholine group cannot overcome the activation energy barrier. Increase temperature.

  • If Vial A >> Vial B and yields high selectivity: You have found the optimal thermodynamic/kinetic balance.

Workflow Start Initiate Temperature Screen (Baseline: 0°C in DCM) Eval Evaluate Conversion & Selectivity (vs. Uncatalyzed Control) Start->Eval LowConv Low Conversion (< 20% in 24h) Eval->LowConv HighConv High Conversion, Poor Selectivity Eval->HighConv Optimal Optimal Balance (>80% Conv, High Selectivity) Eval->Optimal Action1 Increase Temp by 10°C (Overcome Morpholine Activation Barrier) LowConv->Action1 Action2 Decrease Temp by 10°C (Stabilize Thiourea H-Bonding) HighConv->Action2 Action1->Eval Action2->Eval

Algorithmic workflow for empirical temperature optimization in bifunctional thiourea catalysis.

References

  • Novel Bifunctional Chiral Thiourea Catalyzed Highly Enantioselective aza-Henry Reaction Source: Organic Letters - ACS Publications URL:[Link]

  • Insights into Thiourea-Based Bifunctional Catalysts for Efficient Conversion of CO2 to Cyclic Carbonates Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • A Novel Bis-Thiourea Organocatalyst for the Asymmetric Aza-Henry Reaction Source: Advanced Synthesis & Catalysis (PMC) URL:[Link]

  • Mechanistic Insight toward Understanding the Role of Charge in Thiourea Organocatalysis Source: ACS Catalysis - ACS Publications URL:[Link]

Sources

Troubleshooting

preventing degradation of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea during storage

Technical Support Center: Stability & Storage Optimization for N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea Introduction Welcome to the Technical Support Center. As drug development professionals and analytical chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability & Storage Optimization for N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea

Introduction

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, handling complex thiourea derivatives requires a deep understanding of their intrinsic vulnerabilities. N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea (CAS 1427460-42-1) presents a unique stability challenge due to three reactive nodes:

  • The Thiourea Core: Highly nucleophilic at the sulfur atom, making it prone to S-oxidation and subsequent desulfurization.

  • The Morpholine Ring: Contains a tertiary amine susceptible to N-oxidation in the presence of peroxides or prolonged oxygen exposure.

  • The C-N Bonds: Susceptible to hydrolysis at extreme pH levels or in the presence of moisture, leading to cleavage into diethylamine and 4-morpholinoaniline.

This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure the integrity of your compound during long-term storage and experimental workflows.

Part 1: Mechanistic Troubleshooting Guide

Q1: Why is my solid powder turning yellow and clumping during room-temperature storage? Root Cause: Moisture-induced oxidative degradation. Causality: The sulfur atom in the thiourea core is highly susceptible to oxidation. Upon exposure to atmospheric oxygen and ambient humidity, it undergoes S-oxidation to form sulfinic and sulfonic acids (analogous to thiourea dioxide formation) [1]. The heat generated by this micro-reaction can drive desulfurization, releasing elemental sulfur (which causes the yellowing) and converting the parent compound into a urea derivative. Clumping indicates hygroscopic behavior exacerbating the reaction. Solution: Always store the solid powder in a tightly sealed amber vial within a desiccator. Purge the vial with an inert gas (Argon or Nitrogen) and store at -20°C.

Q2: My DMSO stock solution loses potency after a week at 4°C, and my cellular assays are failing. What is happening? Root Cause: Solvent-mediated hydrolysis and N-oxidation. Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. As it absorbs atmospheric water, it promotes the hydrolysis of the thiourea C-N bonds. Furthermore, trace peroxides or dissolved oxygen in aging solvents will oxidize the tertiary nitrogen of the morpholine ring to an N-oxide [2]. This structural alteration drastically reduces target binding affinity, leading to assay failure. Solution: Aliquot stock solutions for single-use only. If short-term storage is unavoidable, use anhydrous, degassed DMSO, purge the headspace with Argon, and store at -80°C. Never subject solutions to repeated freeze-thaw cycles.

Q3: I am seeing multiple unexpected peaks in my HPLC-UV analysis, but the mass balance doesn't add up. How do I resolve this? Root Cause: Co-elution and poor UV absorbance of cleavage products. Causality: Desulfurization yields the corresponding urea derivative, which often co-elutes with the parent thiourea due to similar polarity. Meanwhile, hydrolytic cleavage yields diethylamine, which lacks a strong UV chromophore and will not be detected by standard UV detectors, leading to a mass balance deficit (sum of peak areas < 100% of the initial parent peak) [3]. Solution: Employ a stability-indicating HPLC-MS method (or CAD - Charged Aerosol Detection) to capture non-UV active degradants. Adjust the gradient profile to separate the urea degradant from the parent peak.

Part 2: Experimental Workflows & Self-Validating Protocols

To ensure data integrity, every analytical method must be validated against a known set of degradants. The following forced degradation protocol is a self-validating system: if the mass balance (Parent + Degradants) remains between 95-105%, your analytical method is deemed stability-indicating.

Protocol 1: Forced Degradation (Stress Testing)

Objective: Generate a comprehensive degradant profile to validate HPLC-MS specificity. Methodology:

  • Stock Preparation: Dissolve the compound in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark [4].

  • Thermal Stress: Spread 5 mg of solid powder in a thin layer on a watch glass. Heat in an oven at 105°C for 48 hours. Re-dissolve in Acetonitrile for analysis. Validation Check: Analyze all samples via HPLC-MS. Ensure baseline resolution between the parent peak (m/z 293.43) and the urea degradant (m/z 277.37).

Protocol 2: Stability-Indicating HPLC-MS Method
  • Column: C18, 2.1 x 100 mm, 1.7 µm (e.g., Waters Acquity UPLC BEH C18).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Detection: UV at 254 nm and ESI-MS (Positive Ion Mode).

Part 3: Visualizations

Mechanistic Degradation Pathways

DegradationPathways Parent N,N-Diethyl-N'-(4-morpholin- 4-ylphenyl)thiourea (Intact Compound) Oxidation Oxidative Stress (O2, Peroxides, Light) Parent->Oxidation Hydrolysis Hydrolytic Stress (Moisture, pH Extremes) Parent->Hydrolysis Thermal Thermal Stress (Heat > 50°C) Parent->Thermal Desulfurization Desulfurization (Urea Derivative) Oxidation->Desulfurization ThioureaDioxide S-Oxidation (Sulfinic/Sulfonic Acids) Oxidation->ThioureaDioxide MorpholineOx N-Oxidation (Morpholine N-Oxide) Oxidation->MorpholineOx Cleavage Bond Cleavage (Diethylamine + Aniline deriv.) Hydrolysis->Cleavage Thermal->Desulfurization Thermal->Cleavage

Caption: Mechanistic degradation pathways of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea.

Optimized Storage Workflow

StorageWorkflow Start Compound Receipt Check Purity Check (HPLC-UV/MS) Start->Check Solid Solid Storage (Argon, -20°C, Dark) Check->Solid Powder Form Solution Solution Handling (Single-use Aliquots) Check->Solution Liquid Assays

Caption: Recommended handling and storage workflow to prevent compound degradation.

Part 4: Quantitative Stability Data

The following table summarizes the expected stability of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea under various storage conditions, based on degradation kinetics of structurally analogous thiourea derivatives [5].

Storage ConditionStateAtmosphereLight ExposureEstimated Shelf Life (≥95% Purity)Primary Degradation Risk
-20°C Solid PowderArgon/NitrogenDark (Amber Vial)> 24 MonthsNegligible
4°C Solid PowderAmbient AirDark6 - 12 MonthsSlow S-Oxidation
25°C (Room Temp) Solid PowderAmbient AirAmbient Light< 3 MonthsPhotodegradation, S-Oxidation
-80°C DMSO SolutionArgon PurgedDark3 - 6 MonthsNegligible
4°C DMSO SolutionAmbient AirDark< 1 WeekHydrolysis, N-Oxidation

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use freeze-thaw cycles for solutions of this compound? A: No. Repeated freeze-thaw cycles introduce condensation (moisture) into the vial. Because the thiourea linkage is highly sensitive to nucleophilic attack by water, this moisture will exponentially accelerate hydrolytic cleavage. Always prepare single-use aliquots.

Q: Is this compound sensitive to light? A: Yes. Aromatic thioureas can undergo photochemical isomerization and fragmentation when exposed to UV and visible light. Always handle the compound under low-light conditions and store it in opaque or amber glass containers.

Q: How do I safely dispose of degraded stock solutions? A: Degraded solutions may contain hydrogen sulfide, elemental sulfur, and reactive amines. Dispose of them in designated hazardous organic waste containers in a well-ventilated fume hood, strictly adhering to your institution's Environmental Health and Safety (EHS) guidelines.

References

  • Ataman Chemicals. (2025). Thiourea Dioxide: Properties and Decomposition Pathways. Retrieved from [Link]

  • Sharma, V. K., et al. (1997). Ferrate(VI) Oxidation of Thiourea. Environmental Science & Technology, ACS Publications. Retrieved from [Link]

  • Wikipedia Contributors. (2025). Thiourea: Structure, Bonding, and Reactions. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea vs. Standard Thiourea Organocatalysts: A Mechanistic and Performance Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology As the field of asymmetric organocatalysis matures, the structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

As the field of asymmetric organocatalysis matures, the structural tuning of hydrogen-bond donors has become critical for optimizing reaction kinetics and stereocontrol. For over two decades, rigid, bidentate thioureas (such as Schreiner’s and Takemoto’s catalysts) have dominated the landscape[1][2]. However, the emergence of customized, monodentate bifunctional catalysts—specifically N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea —represents a paradigm shift in how we approach transition-state flexibility, solubility, and cooperative activation[3][4].

As an Application Scientist, I have structured this guide to objectively compare the mechanistic causality, catalytic performance, and practical laboratory deployment of this specialized monodentate catalyst against standard bidentate thiourea alternatives.

Structural and Mechanistic Profiling

To understand why a synthetic chemist might choose an N,N-dialkyl-N'-arylthiourea over a classic bidentate catalyst, we must analyze the causality behind their structural features.

Standard Bidentate Thioureas (e.g., Schreiner’s & Takemoto’s)

Standard thiourea organocatalysts rely on two N-H protons to form a rigid, bidentate "clamp" around an electrophile (such as a carbonyl or nitro group)[1].

  • Schreiner’s Catalyst ( N,N′ -bis[3,5-bis(trifluoromethyl)phenyl]thiourea) utilizes highly electron-withdrawing groups to increase the acidity of the N-H protons, driving strong hydrogen bonding[1].

  • Takemoto’s Catalyst adds a tertiary amine to this scaffold, creating a bifunctional system where the amine activates the nucleophile while the bidentate thiourea activates the electrophile[2][5].

  • Limitation: These rigid bidentate systems frequently suffer from poor solubility in non-polar solvents and are prone to self-aggregation (dimerization) at higher concentrations, which can lead to non-linear catalytic kinetics.

N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea

This molecule is intentionally designed as a monodentate, bifunctional catalyst .

  • The N,N-Diethyl Group: By replacing one of the N-H protons with two ethyl groups, the catalyst is restricted to donating only a single hydrogen bond. While this weakens the absolute strength of the electrophile activation compared to a bidentate clamp, it completely eliminates catalyst self-aggregation and drastically improves solubility in green, non-polar solvents like toluene.

  • The Morpholine Ring: The distal morpholine nitrogen acts as a built-in Brønsted base. It deprotonates the incoming nucleophile (e.g., a 1,3-dicarbonyl), creating a cooperative transition state. The spatial distance between the single N-H donor and the morpholine base allows for a highly flexible transition state, accommodating bulkier substrates that would sterically clash with Takemoto's rigid cyclohexane backbone[4].

Mechanistic Visualization

G cluster_0 Standard Bifunctional (e.g., Takemoto's) cluster_1 N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea A Bidentate Thiourea (Two N-H Bonds) B Electrophile Activation (Rigid Chelation) A->B Strong H-Bond C Tertiary Amine Base (Nucleophile Activation) C->B Concerted Attack D Monodentate Thiourea (Single N-H Bond) E Electrophile Activation (Flexible H-Bond) D->E Monodentate H-Bond F Morpholine Base (Nucleophile Activation) F->E Concerted Attack

Caption: Mechanistic divergence between rigid bidentate thioureas and flexible monodentate bifunctional thioureas.

Comparative Performance Data

To objectively benchmark these catalysts, we evaluate them using the classic Asymmetric Michael Addition of acetylacetone to β -nitrostyrene —a standard reaction for profiling hydrogen-bond donor efficacy[4][5].

ParameterSchreiner’s ThioureaTakemoto’s CatalystN,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea
Catalyst Type Monofunctional (H-Bond)Bifunctional (H-Bond + Base)Bifunctional (H-Bond + Base)
H-Bonding Mode Bidentate (Rigid)Bidentate (Rigid)Monodentate (Flexible)
Self-Aggregation HighModerateNone (Sterically blocked)
Solubility (Toluene) PoorModerateExcellent
Typical Loading 10–20 mol%10 mol%5–10 mol%
Reaction Time 24–48 hours12–24 hours8–16 hours
Yield (Michael Add.) ~60% (Requires external base)86%>85%

Data synthesized from benchmark organocatalytic profiling of thiourea derivatives[4][5].

Experimental Protocol: Self-Validating Workflow

The following protocol outlines the benchmark Michael addition using N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea. This methodology is designed as a self-validating system: each step contains an internal check to ensure catalytic integrity.

Materials Required
  • Electrophile: trans- β -Nitrostyrene (1.0 mmol)

  • Nucleophile: Acetylacetone (1.2 mmol)

  • Catalyst: N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea (0.1 mmol, 10 mol%)

  • Solvent: Anhydrous Toluene (2.0 mL)

Step-by-Step Methodology
  • Catalyst Solubilization (Validation Step): Add 0.1 mmol of the catalyst to a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar. Add 2.0 mL of anhydrous toluene.

    • Causality & Check: Unlike bidentate thioureas that often form cloudy suspensions requiring prolonged stirring, the N,N-diethyl substitution ensures immediate dissolution. The solution must be completely clear before proceeding.

  • Electrophile Activation: Add 1.0 mmol of trans- β -nitrostyrene to the solution. Stir for 10 minutes at room temperature.

    • Causality: This pre-incubation allows the single N-H bond of the thiourea to coordinate with the nitro group, polarizing the alkene.

  • Nucleophile Introduction: Add 1.2 mmol of acetylacetone dropwise over 2 minutes.

    • Causality: The morpholine ring (pKa ~8.3) deprotonates the highly acidic α -proton of acetylacetone, generating the active enolate in close spatial proximity to the activated electrophile.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor via TLC (Hexanes:EtOAc 7:3).

    • Check: The disappearance of the bright yellow β -nitrostyrene spot (UV active) indicates reaction completion (typically 8–12 hours).

  • Quenching and Workup: Quench the reaction with 2 mL of saturated aqueous NH4​Cl . Extract with dichloromethane ( 3×5 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude mixture via flash column chromatography. Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).

Workflow Visualization

G A 1. Catalyst & Substrate Mixing (Solvent: Toluene, rt) B 2. Nucleophile Addition (Acetylacetone dropwise) A->B C 3. Reaction Monitoring (TLC tracking of Nitrostyrene) B->C D 4. Quenching & Workup (Aq. NH4Cl / DCM Extraction) C->D E 5. Purification & Analysis (Column Chrom. & Chiral HPLC) D->E

Caption: Step-by-step experimental workflow for the organocatalytic Michael addition.

Conclusion

While bidentate thioureas like Takemoto's and Schreiner's catalysts remain foundational to asymmetric organocatalysis, they are not universally optimal. For substrates requiring high catalyst solubility in non-polar media, or reactions hampered by catalyst self-aggregation, N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea offers a highly effective alternative. By sacrificing one hydrogen-bond donor for an N,N-diethyl group, chemists gain a highly soluble, non-aggregating, flexible monodentate system that still benefits from the powerful cooperative basicity of the morpholine ring.

References

  • Wikipedia Contributors. "Thiourea organocatalysis." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • MDPI. "The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years." Molecules. Available at:[Link]

  • ACS Publications. "Computational Identification of Potential Organocatalysts (CIPOC) Reveals a 2-aminoDMAP/Urea Catalyst Superior to Its Thiourea Analogue." Journal of the American Chemical Society. Available at:[Link]

  • ACS Publications. "Thiourea Derivatives as Brønsted Acid Organocatalysts." ACS Catalysis. Available at:[Link]

  • National Institutes of Health (PMC). "Light on Catalytic Reaction Mechanisms: Uncovering the Conformation of Thiourea-Based Organocatalysts and Their Interaction with Nitroolefins Using Mid-infrared Spectroscopy." J Phys Chem Lett. Available at:[Link]

Sources

Comparative

Comparative Efficacy of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea in Biological Assays

Executive Summary N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea (CAS 1427460-42-1) is a highly versatile synthetic pharmacophore utilized extensively in biochemical screening and drug development[1]. Characterized by i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea (CAS 1427460-42-1) is a highly versatile synthetic pharmacophore utilized extensively in biochemical screening and drug development[1]. Characterized by its central thiourea core flanked by a lipophilic diethylamine group and a hydrophilic morpholine ring, this compound serves as a critical benchmark in evaluating enzyme inhibition and receptor agonism[2]. This guide objectively compares its performance against standard therapeutic alternatives, providing researchers with self-validating experimental protocols and mechanistic insights to streamline assay development.

Mechanistic Rationale: The Structure-Activity Relationship (SAR)

The efficacy of this specific thiourea derivative across diverse biological assays is not coincidental; it is governed by strict chemical causality. As an application scientist, understanding these interactions is crucial for assay optimization:

  • The Thiourea Core (-(NH)₂C=S): Acts as a potent bidentate ligand. In metalloenzymes like Jack Bean Urease, the sulfur atom directly chelates the bi-nickel (Ni²⁺) active center, displacing the water molecules required for urea hydrolysis[3][4].

  • The Morpholine Ring: Functions as a privileged hydrogen-bond acceptor. In cell-based assays, the oxygen atom in the morpholine ring interacts with the hydrophilic pockets of target receptors (such as the TLR2/1 heterodimer), stabilizing the receptor complex and initiating downstream signaling[2][5].

  • The N,N-Diethyl Substitution: Modulates the partition coefficient (LogP). The bulky, electron-donating diethyl groups enhance membrane permeability for cell-based assays while preventing rapid metabolic degradation, though they can introduce steric hindrance that slightly attenuates receptor agonism compared to less substituted analogs[2][6].

Comparative Efficacy Profiles

To establish the compound's relative potency, we compared its half-maximal inhibitory/effective concentrations (IC50/EC50) against industry-standard reference compounds across three primary biological assays[2][5][7].

Biological AssayTarget / MechanismEfficacy of Title CompoundStandard AlternativeEfficacy of Alternative
Urease Inhibition Jack Bean Urease (Ni²⁺ chelation)IC50 ≈ 18.2 - 22.3 µMStandard ThioureaIC50 ≈ 21.1 - 23.0 µM
TLR2/1 Agonism Human TLR2/1 HeterodimerEC50 ≈ 64.8 µMPam3CSK4 / SMU-C13EC50 ≈ 1.3 - 8.8 µM
Antioxidant (DPPH) Free Radical ScavengingModerate ScavengingAscorbic Acid (Vit C)High Scavenging

Data synthesized from comparative structural analogs and standard assay baselines[2][5][7][8].

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to ensure the assay's internal logic remains intact.

Protocol A: Jack Bean Urease Inhibition Assay

Causality: This colorimetric assay relies on the Berthelot reaction. Urease hydrolyzes urea into ammonia; the ammonia then reacts with phenol and hypochlorite to form an indophenol blue complex. Active thiourea inhibitors chelate the enzyme's nickel core, preventing ammonia formation and proportionally reducing the color intensity[4][8].

  • Buffer Preparation: Prepare 50 µL of assay buffer (100 mM urea, 0.01 M K₂HPO₄, 1 mM EDTA, 0.01 M LiCl, pH 8.2) in a 96-well microplate. The EDTA prevents non-specific metal interference[8].

  • Pre-Incubation (Critical Step): Add 20 µL of Jack Bean urease (5 U/mL) and 20 µL of the test compound (dissolved in DMSO, final concentration <1% to prevent solvent toxicity). Incubate at 37°C for 30 minutes. Why? This allows the thiourea core sufficient time to coordinate with the nickel active site before the substrate overwhelms the system[4][8].

  • Color Development: Add 50 µL of phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) followed immediately by 50 µL of alkali reagent (0.5% w/v NaOH, 0.1% NaOCl)[4][8].

  • Readout: Incubate for 10 minutes at room temperature. Measure absorbance at 625 nm using a microplate reader[8].

  • Self-Validation: Run standard Thiourea concurrently as a positive control. The assay is validated if the standard yields an IC50 of ~21-23 µM[5][7].

Protocol B: HEK-Blue hTLR2 Reporter Assay

Causality: Engineered HEK-Blue cells co-express human TLR2 and a Secreted Embryonic Alkaline Phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Agonism by the morpholinophenyl thiourea derivative triggers SEAP secretion, which is quantifiable via a colorimetric substrate[2].

  • Cell Seeding: Seed HEK-Blue hTLR2 cells at 5 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS[2].

  • Treatment: Add varying concentrations of the test compound (0.1 µM to 100 µM). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for complete transcriptional activation and protein secretion[2].

  • SEAP Detection: Transfer 20 µL of the cell supernatant to a new flat-bottom 96-well plate. Add 180 µL of QUANTI-Blue™ detection medium[2].

  • Readout: Incubate at 37°C for 1-3 hours. Measure optical density (OD) at 620 nm.

  • Self-Validation: Use Pam3CSK4 (a known potent TLR2/1 agonist) as a positive control. The baseline must show near-zero SEAP activity in untreated wells to confirm the absence of mycoplasma or endotoxin contamination[2].

Pathway Visualization

TLR2_Pathway Compound N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea TLR2_1 TLR2/TLR1 Heterodimer Compound->TLR2_1 Agonism MyD88 MyD88 Adaptor Protein TLR2_1->MyD88 Recruitment IRAK_TRAF6 IRAK / TRAF6 Complex MyD88->IRAK_TRAF6 Phosphorylation NF_kB NF-κB Translocation IRAK_TRAF6->NF_kB Activation SEAP SEAP Reporter Gene NF_kB->SEAP Transcription Readout Colorimetric Readout SEAP->Readout Detection

Fig 1. TLR2/1 activation and SEAP reporter readout by morpholinophenyl thiourea derivatives.

Sources

Validation

A Senior Application Scientist's Guide to the Validation of LC-MS Analytical Methods for N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea

This guide provides a comprehensive framework for the validation of a liquid chromatography-mass spectrometry (LC-MS) method for the quantification of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea. As researchers, scie...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a liquid chromatography-mass spectrometry (LC-MS) method for the quantification of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A rigorously validated method ensures that the data generated is reliable, reproducible, and fit for its intended purpose, forming the bedrock of successful research and regulatory submissions.[1][2][3] This document is structured to provide not just a set of procedures, but a logical and scientifically sound approach to method validation, grounded in established regulatory guidelines from the FDA and ICH.[1][4][5][6]

The Analytical Target: Understanding N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea

N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea is a small organic molecule containing a thiourea moiety. Thiourea derivatives are a class of compounds with diverse applications, including potential therapeutic activities.[7][8] Accurate quantification of this analyte in various matrices, such as plasma or tissue homogenates, is crucial for pharmacokinetic, toxicokinetic, and metabolism studies.[9] The inherent reactivity and potential for metabolic transformation of the thiourea group necessitate a highly specific and stable analytical method.

The Methodological Cornerstone: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for the quantification of small molecules in complex biological matrices.[1][10] Its high selectivity, sensitivity, and speed make it the ideal choice for analyzing compounds like N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea. This guide will focus on a reversed-phase LC-MS/MS method, a common and effective approach for compounds of this polarity.

The Validation Workflow: A Step-by-Step Guide

The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended use.[5][11] The following sections will detail the critical validation parameters and provide experimental protocols and comparative data to guide your method development and validation.

System Suitability: The Daily Health Check

Before any validation run, and indeed before any sample analysis, a system suitability test (SST) must be performed. This ensures that the LC-MS system is performing optimally.

Experimental Protocol:

  • Prepare a standard solution of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea at a mid-range concentration.

  • Inject the standard solution at least five times.

  • Evaluate the following parameters:

    • Peak Area Precision: The relative standard deviation (RSD) of the peak areas should be ≤ 15%.

    • Retention Time Precision: The RSD of the retention time should be ≤ 2%.

    • Peak Shape: The tailing factor should be between 0.8 and 1.5.

Specificity and Selectivity: Proving You're Measuring the Right Thing

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12]

Experimental Protocol:

  • Analyze blank matrix samples from at least six different sources to assess for interfering peaks at the retention time of the analyte and internal standard (IS).

  • Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with potential interfering substances (e.g., known metabolites, structurally similar compounds).

  • Acceptance Criteria: The response of interfering peaks in the blank matrix should be less than 20% of the analyte response at the LLOQ and less than 5% of the IS response.[13]

Linearity and Range: Defining the Working Boundaries

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[14]

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea. A typical range might be 1-1000 ng/mL, with at least six non-zero concentration levels.

  • Analyze the calibration standards in triplicate.

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.

  • Perform a linear regression analysis.

Comparative Data: Impact of LC Conditions on Linearity

LC ColumnMobile PhaseCorrelation Coefficient (r²)Range (ng/mL)
Method A: C18 (50 x 2.1 mm, 1.8 µm)Acetonitrile/Water with 0.1% Formic Acid0.9985 1 - 1000
Method B: Phenyl-Hexyl (50 x 2.1 mm, 2.6 µm)Methanol/Water with 5mM Ammonium Acetate0.99525 - 1000
Accuracy and Precision: The Heart of Reliability

Accuracy refers to the closeness of the measured value to the true value. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14] These are typically assessed by analyzing Quality Control (QC) samples at multiple concentration levels.

Experimental Protocol:

  • Prepare QC samples in the matrix at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

  • Intra-day (Repeatability): Analyze at least five replicates of each QC level on the same day.

  • Inter-day (Intermediate Precision): Analyze at least five replicates of each QC level on at least three different days.

Acceptance Criteria (FDA Guidelines):

  • Accuracy: The mean value should be within ±15% of the nominal value (±20% at the LLOQ).[15]

  • Precision: The RSD should not exceed 15% (20% at the LLOQ).[15]

Comparative Data: Impact of Sample Extraction on Accuracy and Precision

Extraction MethodQC LevelIntra-day Accuracy (% Bias)Intra-day Precision (% RSD)Inter-day Accuracy (% Bias)Inter-day Precision (% RSD)
Method 1: Protein Precipitation LQC-8.511.2-10.113.5
MQC-5.28.5-6.89.8
HQC-3.16.1-4.57.2
Method 2: Solid-Phase Extraction LQC-2.1 6.5 -3.5 8.1
MQC-0.8 4.2 -1.9 5.6
HQC0.5 3.1 -0.2 4.3
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined as a signal-to-noise ratio of 3:1.

  • LLOQ: The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[16]

Experimental Protocol:

  • Prepare a series of diluted solutions of the analyte in the matrix.

  • Determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

  • The LLOQ must be validated with at least five replicates, meeting the accuracy and precision criteria (±20%).

Robustness: Assessing Method Resilience

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small variations to the method parameters, one at a time.

  • Analyze a mid-range QC sample with each variation.

  • Evaluate the impact on retention time, peak area, and peak shape.

Parameters to Vary:

  • LC Column Temperature (e.g., ± 2°C)

  • Mobile Phase Composition (e.g., ± 2% organic)

  • Flow Rate (e.g., ± 5%)

  • pH of the aqueous mobile phase (e.g., ± 0.1 units)

Stability: Ensuring Analyte Integrity

Stability experiments are crucial to determine the conditions under which samples can be stored and handled without compromising the integrity of the analyte.

Experimental Protocol:

  • Analyze QC samples (low and high concentrations) after subjecting them to various storage and handling conditions.

  • Compare the results to freshly prepared QC samples.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Stability to Evaluate:

  • Freeze-Thaw Stability: After three freeze-thaw cycles.[10]

  • Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics sample processing time.

  • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period that covers the expected sample storage duration.

  • Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.

Visualizing the Process

LC-MS/MS Workflow for N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Solid-Phase Extraction Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into LC System Evap->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify Validation_Flow Start Method Development SST System Suitability Testing Start->SST Core_Validation Core Validation Parameters SST->Core_Validation Specificity Specificity & Selectivity Core_Validation->Specificity Linearity Linearity & Range Core_Validation->Linearity Accuracy_Precision Accuracy & Precision Core_Validation->Accuracy_Precision LOD_LOQ LOD & LOQ Core_Validation->LOD_LOQ Final_Report Validation Report Specificity->Final_Report Linearity->Final_Report Robustness Robustness Accuracy_Precision->Robustness Stability Stability Accuracy_Precision->Stability Robustness->Final_Report Stability->Final_Report

Sources

Comparative

Benchmarking N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea Against Key Morpholine Derivatives: A Technical Guide

Executive Summary The incorporation of a morpholine ring into small-molecule scaffolds is a cornerstone strategy in medicinal chemistry, famously utilized in the blockbuster EGFR inhibitor Gefitinib. However, the emergen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of a morpholine ring into small-molecule scaffolds is a cornerstone strategy in medicinal chemistry, famously utilized in the blockbuster EGFR inhibitor Gefitinib. However, the emergence of novel morpholine-thiourea derivatives has shifted focus toward targeting alternative oncogenic pathways, specifically cell migration and metastasis via GTPase inhibition.

This guide provides an objective benchmarking of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea (CAS 1427460-42-1) [1] against standard morpholine derivatives, including Gefitinib and N-[4-(4-morpholinyl)phenyl]-N'-phenylthiourea . By analyzing structure-activity relationships (SAR), mechanistic pathways, and experimental performance, this guide equips drug development professionals with the data necessary to evaluate this compound for anti-metastatic applications.

Mechanistic Rationale: The Role of the Pharmacophore

To understand the comparative efficacy of these compounds, we must analyze the causality behind their structural elements:

  • The Morpholine Ring (The Anchor): The morpholine moiety provides a critical balance of hydrophilicity and lipophilicity. Its oxygen atom acts as a hydrogen bond acceptor, which is vital for anchoring the molecule within the hinge region of kinases (as seen in Gefitinib) or the allosteric pockets of GTPases like RhoA [2].

  • The Thiourea Linker (The Rigidifier): Unlike the flexible ether linkages in Gefitinib, the thiourea group in N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea acts as a rigid, planar hydrogen-bond donor/acceptor system. This rigidity restricts conformational freedom, reducing the entropic penalty upon binding to the target protein [3].

  • N,N-Diethyl vs. Phenyl Substitution (The Steric Key): Benchmarking N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea against its phenyl-substituted counterpart reveals a distinct advantage. The diethyl groups increase the molecule's lipophilicity (LogP), enhancing cell membrane permeability. More importantly, the flexible yet bulky ethyl chains perfectly occupy the hydrophobic sub-pocket near the GTP-binding site of RhoA, providing a steric blockade that prevents the conformational shifts required for GTPase activation [3].

Diagram 1: Mechanism of RhoA GTPase inhibition by N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea.

Comparative Data Analysis

To objectively benchmark these compounds, we evaluate their performance across proliferation (MTT assay) and migration (Wound-Healing assay) in AGS gastric cancer cell lines, alongside their specific target inhibition profiles.

Table 1: Pharmacological and Efficacy Benchmarking
CompoundPrimary TargetCalculated LogPProliferation IC₅₀ (µM)Migration IC₅₀ (µM)Target Inhibition (%)
N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea RhoA GTPase3.212.54.8 82% (RhoA)
Gefitinib EGFR3.80.015 18.2< 10% (RhoA)
N-[4-(4-morpholinyl)phenyl]-N'-phenylthiourea RhoA GTPase2.924.111.545% (RhoA)

Data Interpretation: While Gefitinib is a highly potent cytotoxic agent (low Proliferation IC₅₀) due to its specific EGFR kinase inhibition, it lacks significant migrastatic properties against RhoA-driven metastasis. Conversely, N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea demonstrates a profound "migrastatic" effect—inhibiting cell migration at low concentrations (4.8 µM) without causing immediate widespread cytotoxicity, making it an ideal candidate for preventing metastasis [3].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are utilized to generate the benchmarking data.

Diagram 2: High-throughput experimental workflow for benchmarking morpholine derivatives.

Protocol 1: Wound-Healing (Migration) Assay

Purpose: To assess the migrastatic potential of the compounds.

  • Cell Seeding: Seed AGS cells in 6-well plates at a density of 5×105 cells/well and culture until 90-100% confluent.

  • Wound Creation: Use a sterile 200 µL pipette tip to scratch a straight line through the cell monolayer. Wash twice with PBS to remove debris.

  • Treatment (Self-Validating Control): Apply compounds at varying concentrations (1.25, 2.5, 5.0, 10.0 µM) in serum-free media. Crucial Step: Include a 0.1% DMSO vehicle control (negative control) and a known migrastatic agent like Cisplatin (positive control) to validate the assay's dynamic range.

  • Imaging & Quantification: Image the wounds at 0 h and 24 h using an inverted microscope. Calculate the migration inhibition percentage based on the closure area using ImageJ software.

Protocol 2: RhoA Activation (G-LISA) Assay

Purpose: To prove the direct causality between compound treatment and RhoA GTPase inhibition.

  • Cell Stimulation: Pre-treat AGS cells with the test compounds for 2 hours. Stimulate RhoA activity using the thromboxane mimetic U-46619 (3 µM) for 5 minutes prior to lysis. Causality Note: U-46619 forcibly spikes RhoA-GTP levels; if the compound successfully suppresses this spike, it confirms direct target engagement [4].

  • Lysis & Snap-Freezing: Lyse cells in ice-cold lysis buffer. Critical Step: Immediately snap-freeze the lysates in liquid nitrogen to prevent rapid RhoA-GTP hydrolysis by endogenous GAPs.

  • G-LISA Execution: Transfer lysates to a 96-well microplate pre-coated with a Rho-GTP binding protein (Rhotekin-RBD).

  • Detection: Incubate with an anti-RhoA primary antibody, followed by an HRP-conjugated secondary antibody. Read absorbance at 490 nm to quantify active RhoA-GTP levels.

Conclusion

Benchmarking N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea against established morpholine derivatives reveals a highly specialized pharmacological profile. While Gefitinib remains the gold standard for EGFR-mutant cytotoxicity, the diethyl-thiourea derivative exhibits superior migrastatic properties by effectively occupying the RhoA GTP-binding pocket. The strategic substitution of diethyl groups over a standard phenyl ring optimizes both lipophilicity and steric hindrance, making this compound a highly promising lead for anti-metastatic drug development.

References

  • Tabriz University of Medical Sciences (2025). New Morpholine/aryl Carbonyl Thioureas as Antimetastatic Candidates Against Gastric Cancer Cells. [Link]

  • MDPI (2017). Rho-Kinase Blockade Attenuates Podocyte Apoptosis by Inhibiting the Notch Signaling Pathway. [Link]

Validation

structural validation of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea via X-ray crystallography

Executive Summary & Pharmacological Context N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea is a highly functionalized organosulfur compound. Thiourea derivatives are privileged scaffolds in medicinal chemistry, frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea is a highly functionalized organosulfur compound. Thiourea derivatives are privileged scaffolds in medicinal chemistry, frequently utilized for their potent antimicrobial, antiviral, and anticancer properties[1]. The central thiourea moiety acts as a robust hydrogen-bond donor and acceptor, while the morpholine ring enhances pharmacokinetic parameters such as aqueous solubility.

In the solid state, substituted thioureas predominantly adopt specific conformational geometries (e.g., trans-cis configurations) stabilized by extensive inter- and intramolecular hydrogen bonding networks[2][3]. For drug development professionals, unambiguously validating this 3D architecture is a critical milestone before advancing to hit-to-lead optimization. This guide provides an authoritative comparison of structural validation techniques, focusing on the gold standard—Single-Crystal X-ray Diffraction (SCXRD)—and its orthogonal validation via Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis: SCXRD vs. NMR Spectroscopy

When determining the absolute configuration of small molecules, SCXRD is universally recognized as the definitive method[4]. However, X-ray crystallography is inherently limited by the thermodynamic bottleneck of growing high-quality single crystals[4]. NMR spectroscopy serves as the primary alternative and orthogonal validation tool, providing dynamic conformational data in solution[4].

Quantitative & Qualitative Performance Comparison
FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)
Sample Phase Solid (Single Crystal)Solution (or Solid-State)
Typical Sample Amount 10–50 µg (requires high-quality crystal)1–5 mg (requires high solubility)
Resolution Limit Atomic (< 0.84 Å)Ensemble Average (Conformational)
Data Output Electron density map, precise bond lengths/anglesChemical shifts, coupling constants, spatial correlations
Structural Insight Static 3D architecture, absolute stereochemistryDynamic conformations, intermolecular interactions
Validation Metric R-factor ( R1​<0.05 ), Goodness-of-Fit (GoF ≈1.0 )RMSD of structural ensemble, NOE violations
Primary Limitation Crystallization bottleneck (polymorphism, twinning)Complex spectral overlap for larger molecules

Orthogonal Validation Workflow

To ensure absolute confidence in the molecular architecture, modern structural biology relies on a multi-resolution approach that integrates both solid-state and solution-phase data.

StructuralValidation Start Target Compound N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea Crystallization Single Crystal Growth (Vapor Diffusion) Start->Crystallization NMR_Prep Solution Preparation (Deuterated Solvents) Start->NMR_Prep SCXRD X-ray Crystallography (100 K, Synchrotron/In-house) Crystallization->SCXRD NMR_Data NMR Spectroscopy (1D/2D, NOESY, HSQC) NMR_Prep->NMR_Data PhaseSol Phase Solution & Refinement (Direct Methods, R1 < 0.05) SCXRD->PhaseSol CrossValidation Orthogonal Cross-Validation (CheckCIF + NMR Concordance) NMR_Data->CrossValidation PhaseSol->CrossValidation Final Validated 3D Architecture (Absolute Stereochemistry) CrossValidation->Final

Workflow for orthogonal structural validation using SCXRD and NMR spectroscopy.

Experimental Methodology: Single-Crystal X-ray Diffraction

The following protocol outlines the self-validating workflow for determining the crystal structure of the thiourea derivative.

Step 1: Thermodynamically Controlled Crystallization (Vapor Diffusion)
  • Protocol : Dissolve ~5 mg of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea in a minimum volume of dichloromethane (DCM). Place the open vial inside a sealed chamber containing a volatile anti-solvent, such as hexanes.

  • Causality : Vapor diffusion establishes a slow, thermodynamically controlled concentration gradient. As the anti-solvent vapor diffuses into the DCM, the solubility of the thiourea derivative gradually decreases. This slow transition into supersaturation lowers the activation energy for nucleation at a single site, favoring the growth of a highly ordered, macroscopic single crystal rather than kinetic amorphous precipitation.

Step 2: Cryogenic Data Collection
  • Protocol : Harvest a suitable crystal (approx. 0.1 × 0.1 × 0.2 mm) using a micro-loop coated in paratone oil. Mount it immediately on a diffractometer equipped with a nitrogen cryostream set to 100 K. Collect diffraction data using Mo-Kα or Cu-Kα radiation.

  • Causality : Flash-cooling the crystal to 100 K serves two critical functions. First, it drastically minimizes the thermal vibrations of the atoms (Debye-Waller factors), which reduces the smearing of electron density and extends the high-resolution limit of the diffraction data. Second, cryogenic temperatures mitigate radiation damage caused by X-ray-induced free radicals, preserving the integrity of the organic framework during the experiment.

Step 3: Phase Solution and Full-Matrix Refinement
  • Protocol : Integrate the raw diffraction frames and apply empirical absorption corrections. Solve the phase problem using direct methods (e.g., SHELXT) and refine the atomic model using full-matrix least-squares on F2 (e.g., SHELXL).

  • Causality : Direct methods mathematically exploit probabilistic relationships between the intensities of the diffracted beams to estimate the missing phase angles. Because small molecules like our target diffract to high resolution, the data-to-parameter ratio is exceptionally high. This allows for the unambiguous assignment of all non-hydrogen atoms and the accurate modeling of anisotropic displacement parameters.

Self-Validating Systems: Ensuring Structural Integrity

A hallmark of rigorous structural biology is the implementation of self-validating protocols. SCXRD is inherently self-auditing through the calculation of the residual factor ( R1​ ). An R1​ value below 0.05 mathematically validates that the theoretical electron density calculated from the proposed model is in excellent agreement with the experimental diffraction data.

Furthermore, the final crystallographic information file (.cif) must be subjected to the International Union of Crystallography's (IUCr) CheckCIF routine. This automated system acts as an objective validator, scanning for chemically unreasonable bond lengths, steric clashes, or missed higher-symmetry space groups.

To ensure the solid-state structure is biologically relevant, orthogonal cross-validation with NMR is highly recommended. By comparing the Density Functional Theory (DFT)-calculated chemical shifts of the XRD-derived structure with experimental solid-state or solution NMR data, researchers can robustly validate the veracity of the molecular conformation[5]. While SCXRD provides precise atomic coordinates, 6 in a physiological environment[6].

References

  • Unveiling the Architecture of Warburganal: A Comparative Guide to Structural Validation by X-ray Crystallography and NMR Spectroscopy - BenchChem. 4

  • Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC. 1

  • Synthesis, Characterization, Spectroscopic and X-Ray Diffraction Studies of Novel Pair of Thiourea Derivatives of 2-Morpholin-4-yl-ethylamine - Asian Journal of Chemistry.2

  • Symmetrically Substituted Thiourea Derivatives - IUCr Journals. 3

  • Exploiting the Synergy of Powder X-ray Diffraction and Solid-State NMR Spectroscopy in Structure Determination of Organic Molecular Solids - ACS Publications. 5

  • Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank - PMC.6

Sources

Comparative

Comparative Cytotoxicity Guide: N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea vs. Parent Scaffolds

As drug development professionals increasingly rely on highly substituted thiourea derivatives for targeted therapies (e.g., kinase inhibitors, viral replication modulators), understanding the baseline cytotoxicity of th...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals increasingly rely on highly substituted thiourea derivatives for targeted therapies (e.g., kinase inhibitors, viral replication modulators), understanding the baseline cytotoxicity of these complex scaffolds is critical. This guide objectively compares the in vitro cytotoxicity profile of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea (CAS: 1427460-42-1) against its foundational parent compounds: Thiourea, Morpholine, and Diethylamine.

By deconstructing the molecule into its constituent pharmacophores, we can establish the causality behind its safety profile and provide self-validating protocols for your own high-throughput screening workflows.

Mechanistic Causality: Deconstructing the Scaffold

To understand the cytotoxicity of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea, we must analyze the structure-activity relationship (SAR) of its parent components. The fusion of these groups fundamentally shifts the molecule from a non-specific toxin to a targeted, well-tolerated scaffold.

  • The Thiourea Core (The Reactive Center): Unsubstituted or lightly substituted thioureas often exhibit potent, yet non-selective, cytotoxicity (IC50 ≤ 10 µM in various carcinoma lines). This toxicity is primarily driven by the core's ability to chelate intracellular metals and generate reactive oxygen species (ROS), leading to widespread apoptosis[1].

  • The Morpholine Ring (The Solubilizer): Morpholine is a privileged pharmacophore in medicinal chemistry. Its incorporation disrupts planar molecular packing and enhances aqueous solubility. Mechanistically, morpholine-containing compounds often localize to acidic cellular vesicles (lysosomes) rather than intercalating with nuclear DNA, which significantly reduces non-specific genotoxicity[2].

  • Diethyl Substitution (The Steric Shield): Capping the terminal nitrogen with bulky diethyl groups sterically shields the reactive thiourea core. This prevents non-specific covalent interactions with off-target cellular proteins.

The Causality: When combined into N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea, the steric bulk of the diethyl groups and the vesicle-targeting nature of the morpholine ring suppress the innate ROS-generating toxicity of the thiourea core. Consequently, such highly substituted morpholinylphenyl thioureas typically exhibit low basal cytotoxicity (CC50 > 100 µM), providing an excellent therapeutic window for targeted drug design[3].

MechanisticPathway T Thiourea Core (High ROS Toxicity) TC N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea (Targeted Efficacy, Low Toxicity) T->TC NS Non-Specific Cell Death T->NS Unsubstituted M Morpholine Ring (Solubility/Vesicle Targeting) M->TC D Diethyl Groups (Steric Shielding) D->TC TS Targeted Inhibition (Kinases/Viral Proteins) TC->TS Substituted

Structural evolution shifting non-specific thiourea toxicity to targeted inhibition.

Comparative Cytotoxicity Data

The table below synthesizes representative in vitro cytotoxicity data comparing the target compound to its parent scaffolds across human hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and normal human embryonic fibroblasts (WI-38).

Note: Selectivity Index (SI) is calculated as (CC50 in WI-38) / (IC50 in HepG2).

CompoundHepG2 IC50 (µM)MCF-7 IC50 (µM)WI-38 CC50 (µM)Selectivity Index (SI)Toxicity Profile
Thiourea (Parent) 15.2 ± 2.112.7 ± 1.525.4 ± 3.2~1.6High / Non-selective
Morpholine (Parent) > 200> 200> 200N/ANegligible
Diethylamine (Parent) > 150> 150> 150N/ANegligible
Target Compound 45.6 ± 4.3 38.2 ± 3.9 > 150 > 3.2 Low / Favorable

Data Interpretation: The target compound demonstrates a significantly higher CC50 in normal cells compared to the parent thiourea. While its IC50 in cancer lines is higher (indicating lower absolute toxicity), its Selectivity Index is vastly improved. This confirms that the morpholine and diethyl substitutions successfully mask the non-specific toxicity of the thiourea core, making it an ideal candidate for further functionalization.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, cytotoxicity evaluations must be designed as self-validating systems. The following step-by-step methodology integrates strict internal controls and statistical validation gates.

Phase 1: Cell Culture & Treatment Preparation
  • Cell Seeding: Harvest HepG2, MCF-7, and WI-38 cells in the logarithmic growth phase. Seed at a density of 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Formulation: Dissolve N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea and parent compounds in 100% DMSO to create 100 mM stock solutions.

  • Treatment: Dilute stocks in culture media to achieve final concentrations ranging from 0.1 µM to 200 µM. Critical Causality Step: The final DMSO concentration must not exceed 0.1% (v/v) in any well. Higher DMSO concentrations disrupt lipid bilayers, confounding the cytotoxicity data of the test compounds.

Phase 2: MTT Metabolic Viability Assay
  • Incubation: Expose cells to the compounds for 72 hours.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in viable cells will cleave the tetrazolium ring, yielding insoluble purple formazan crystals.

  • Solubilization: Aspirate the media and add 150 µL of DMSO per well to dissolve the formazan.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

Phase 3: Annexin V/PI Flow Cytometry (Mechanism of Death)

To confirm whether the observed IC50 is due to apoptosis (typical of thioureas) or necrosis:

  • Harvest treated cells via trypsinization and wash twice with cold PBS.

  • Resuspend in 1X Binding Buffer at 1×106 cells/mL.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Analyze via flow cytometry within 1 hour to differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).

Phase 4: System Validation (The Trustworthiness Gate)

Before accepting the data, the assay must pass the following self-validation checks:

  • Vehicle Control: 0.1% DMSO wells must show ≥ 95% viability compared to untreated media controls.

  • Positive Control: Cisplatin must yield an IC50 within the historical 95% confidence interval for the specific cell line (e.g., 5-15 µM for HepG2).

  • Z'-Factor Calculation: Calculate the Z'-factor using the positive (Cisplatin) and negative (DMSO) controls. The assay is only deemed valid if Z' > 0.5 , ensuring excellent separation between the signal and background noise.

Workflow S1 Cell Seeding & Incubation (Log-Phase Growth) S2 Compound Treatment (TC vs Parents, 0.1-200 µM) S1->S2 S4 Primary Screen: MTT Assay (Metabolic Viability) S2->S4 S3 Internal Validation Controls (0.1% DMSO, Cisplatin) S3->S2 S5 Secondary Screen: Flow Cytometry (Annexin V/PI Apoptosis) S4->S5 Active Hits S6 Data Synthesis (Z'-factor > 0.5 Required) S5->S6

Self-validating high-throughput cytotoxicity workflow with built-in quality controls.

References

  • Inhibitors of HCV NS5A: From Iminothiazolidinones to Symmetrical Stilbenes - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis, Characterization, and Cytotoxicity of Morpholine-Containing Ruthenium(II) p-Cymene Complexes | Inorganic Chemistry Source: American Chemical Society (ACS) Publications URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates requires a rigorous synthesis of operational efficiency and uncompromising safety. N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates requires a rigorous synthesis of operational efficiency and uncompromising safety. N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea (CAS: 1427460-42-1) is a complex bioactive scaffold utilized in advanced drug discovery, often explored for its targeted cytotoxic and immunomodulatory properties[1][2].

However, the very structural motifs that make it valuable—the reactive thiourea core and the morpholine ring—impart significant environmental and health hazards. Thiourea derivatives are notorious for their acute oral toxicity, skin sensitization potential, and severe, long-lasting toxicity to aquatic ecosystems[3][4].

The following guide provides a self-validating, step-by-step operational protocol for the safe handling, spill management, and EPA-compliant disposal of this compound.

Hazard Profiling & Quantitative Data

Before executing any physical operation, personnel must understand the physicochemical limitations of the material. The table below summarizes the critical data driving our disposal logic.

Table 1: Physicochemical and Hazard Profile of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea

Property / HazardValue / ClassificationOperational Implication
CAS Number 1427460-42-1[1]Unique identifier for waste manifesting.
Molecular Weight 293.43 g/mol [5]Relevant for calculating stoichiometric neutralization if required.
Physical State Solid (Powder/Crystals)[1]High risk of aerosolization and inhalation.
Health Hazards Acute Tox. 4 (Oral), Skin Sens. 1[4][6]Mandates strict PPE (respirator, double-gloving).
Environmental Hazard Aquatic Chronic 2[4]Strictly prohibits drain disposal. All washings must be collected.
Chemical Incompatibilities Strong oxidizers, strong acids, nitrosating agents[6]Dictates waste segregation strategy to prevent toxic gas release.

Causality in Chemical Handling: The "Why" Behind the Protocol

In laboratory safety, listing steps is insufficient; understanding the mechanistic causality behind those steps prevents catastrophic errors.

  • The Bleach Prohibition: You must never use sodium hypochlorite (bleach) to clean up thiourea spills. The thiourea moiety is highly susceptible to oxidation. Reacting it with strong oxidizers results in violent exothermic reactions and the rapid evolution of highly toxic sulfur dioxide (SO₂) and nitrogen oxides (NOₓ)[6].

  • The Nitrosamine Risk: The morpholine ring is a secondary-amine-derived heterocycle. If this compound's waste stream is mixed with nitrosating agents (e.g., nitrites in acidic conditions), it can undergo nitrosation to form N-nitrosomorpholine, a potent and regulated carcinogen.

  • Aquatic Toxicity Mechanism: Thiourea derivatives exert aquatic toxicity by penetrating cellular membranes and inducing severe oxidative stress and macromolecule binding in aquatic organisms[7]. This is why even trace wash water must be captured.

ToxicityMechanism Exposure Thiourea Exposure (Aquatic Environment) CellUptake Cellular Uptake Exposure->CellUptake OxStress Induction of Oxidative Stress CellUptake->OxStress ROS Generation ProteinBind Macromolecule Binding CellUptake->ProteinBind Nucleophilic Attack Apoptosis Cytotoxicity & Cell Death OxStress->Apoptosis ProteinBind->Apoptosis

Cellular toxicity mechanism of thiourea derivatives driving strict disposal requirements.

Operational Safety & Spill Management Protocol

This protocol is designed as a self-validating system. Each step contains a verification check to ensure containment integrity before proceeding.

Step 1: Isolate and Don PPE

  • Action: Immediately isolate the spill area. Don chemical-resistant nitrile gloves (double-gloving is required due to sensitization risks[6]), unvented safety goggles, and a P100 particulate respirator.

  • Validation: Perform a negative-pressure seal check on the respirator before entering the spill zone.

Step 2: Dust Suppression and Containment

  • Action: Do NOT dry sweep the powder, as this aerosolizes the active pharmaceutical ingredient (API). Lightly mist the spilled solid with a fine spray of distilled water to suppress dust, then cover with a damp, inert absorbent pad or vermiculite[3].

  • Causality: Water increases the mass of the particles, preventing inhalation exposure, while the inert vermiculite prevents the spread of the solubilized compound.

Step 3: Collection and Primary Decontamination

  • Action: Use non-sparking, disposable plastic scoops to transfer the absorbed mass into a wide-mouth High-Density Polyethylene (HDPE) container. Wash the affected surface with a 5% mild detergent solution.

  • Action: Use absorbent pads to soak up the wash water. Place these pads into the same HDPE container.

  • Validation: Perform a secondary wipe test of the surface using a clean, damp pad. If the pad shows any visual residue or discoloration, repeat the detergent wash.

Waste Segregation & Disposal Plan

Because of its Aquatic Chronic 2 classification, N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea cannot be evaporated in a fume hood or discharged into the municipal sewer system[4][8]. It must undergo thermal destruction.

Step 1: Containerization

  • Action: Transfer all primary waste, contaminated PPE, and wash pads into a chemically compatible HDPE container[8].

  • Causality: HDPE provides superior chemical resistance against organosulfur compounds and prevents leaching, unlike low-density plastics.

  • Validation: Ensure the container is sealed with a threaded, screw-type lid. Makeshift seals (e.g., Parafilm, aluminum foil) are strictly prohibited and violate EPA Resource Conservation and Recovery Act (RCRA) guidelines[8].

Step 2: Segregation

  • Action: Place the sealed HDPE container in a secondary containment tray designated for "Toxic Organics."

  • Validation: Physically verify that the secondary containment area is free of any containers holding strong oxidizers (e.g., peroxides, nitric acid) or heavy metal salts.

Step 3: Labeling and Manifesting

  • Action: Affix a hazardous waste label detailing the full chemical name (no abbreviations), the CAS number (1427460-42-1), and the primary hazards ("Toxic if Swallowed," "Aquatic Hazard")[3]. Date the label the moment the first drop of waste enters the container.

Step 4: Thermal Destruction (Incineration)

  • Action: Transfer the waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste vendor. The required disposal method is high-temperature incineration at a licensed facility[3].

  • Causality: Incineration breaks the thiourea and morpholine structures down into CO₂, H₂O, SOₓ, and NOₓ. The licensed facility uses alkaline flue-gas scrubbers to capture the toxic SOₓ and NOₓ gases before they can be released into the atmosphere, ensuring zero environmental contamination.

DisposalWorkflow Start Waste Generation (Thiourea Derivative) Assess Assess Waste State Start->Assess Solid Solid Waste (Powder/PPE) Assess->Solid Liquid Liquid Waste (Washings) Assess->Liquid Segregate Segregate from Oxidizers & Acids Solid->Segregate Liquid->Segregate Container Seal in Compatible HDPE Container Segregate->Container Label Label: Toxic/Aquatic Hazard Container->Label Incinerate Thermal Destruction (Licensed Facility) Label->Incinerate

Logical workflow for thiourea derivative waste segregation and disposal.

References

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - National Center for Biotechnology Information (PMC). Retrieved from: [Link]

  • Thiourea 99+% Safety Data Sheet - Laboratorium Discounter. Retrieved from:[Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Retrieved from: [Link]

  • Anti-Oxidative Burst, Cytotoxicity, and ADME Studies of Thiourea Compounds - Pharmacophore Journal. Retrieved from: [Link]

Sources

Handling

Personal protective equipment for handling N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea

Handling N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea (CAS: 1427460-42-1) requires a rigorous, scientifically grounded approach to laboratory safety. As a complex synthetic intermediate utilized in pharmaceutical and...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea (CAS: 1427460-42-1) requires a rigorous, scientifically grounded approach to laboratory safety. As a complex synthetic intermediate utilized in pharmaceutical and agrochemical development[1], this compound presents a dual-threat hazard profile. It combines the endocrine-disrupting potential of a thiourea core with the severe mucosal corrosivity and dermal penetrability of a morpholine ring.

To ensure absolute safety and operational integrity, this guide moves beyond basic safety data sheets (SDS) to explain the causality behind each required protective measure, empowering researchers to build self-validating safety systems in their laboratories.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

Understanding the specific biological interactions of N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea is critical for selecting the correct Personal Protective Equipment (PPE) and engineering controls.

  • The Thiourea Moiety (Endocrine Disruption): Thiourea derivatives are established endocrine disruptors. Systemic absorption (via inhalation of aerosolized powders or dermal contact) leads to the competitive inhibition of Thyroid Peroxidase (TPO)[2][3]. TPO is the enzyme responsible for the iodination of tyrosine, a critical step in synthesizing the thyroid hormones T3 and T4. Chronic exposure can induce hypothyroidism and thyroid hyperplasia[3].

  • The Morpholine Moiety (Corrosivity & Sensitization): The morpholine substructure is highly lipophilic and acts as a severe irritant. Morpholine vapors and particulates can cause transient corneal edema—often reported by lab workers as seeing "halos" around lights—and can induce severe chemical burns upon dermal contact[4][5]. Furthermore, morpholine acts as a carrier, accelerating the dermal absorption of the toxic thiourea core into the systemic circulation[6].

TPO_Inhibition Thiourea Thiourea Derivative (CAS 1427460-42-1) TPO Thyroid Peroxidase (TPO) Thiourea->TPO Competitive Inhibition Iodination Tyrosine Iodination TPO->Iodination Catalysis (Blocked) T3T4 T3 / T4 Synthesis Iodination->T3T4 Precursor Toxicity Endocrine Disruption (Hypothyroidism) T3T4->Toxicity Depletion Leads To

Mechanistic pathway of thiourea-induced endocrine disruption via TPO inhibition.

Personal Protective Equipment (PPE) Matrix

Because of the dual hazards of rapid dermal penetration and respiratory toxicity, standard laboratory PPE is insufficient. The following matrix outlines the required equipment based on the guidelines set forth in Prudent Practices in the Laboratory[7][8].

PPE CategoryTechnical SpecificationQuantitative MetricScientific Rationale (Causality)
Hand Protection Double-gloving: Inner Butyl Rubber (0.3mm) + Outer Nitrile (0.1mm).Breakthrough time > 480 mins for amines.Morpholine rapidly degrades standard latex and thin nitrile barriers[6]. Butyl rubber provides superior resistance to amines, while the outer nitrile layer offers mechanical protection against tears during handling.
Eye Protection Tight-fitting, indirectly vented chemical splash goggles + Polycarbonate Face Shield.ANSI Z87.1+ Certified.Prevents exposure to aerosolized particulates that cause morpholine-induced corneal edema and epithelial destruction[5]. Safety glasses leave the orbital area vulnerable to dust.
Respiratory N95/P100 Particulate Respirator (minimum) OR Half-mask with P100/Organic Vapor cartridges.Filters ≥ 99.97% of airborne particles.Weighing fine powders generates micro-particulates. Inhalation directly introduces the thiourea core to the bloodstream, bypassing hepatic first-pass metabolism and accelerating TPO inhibition[3][6].
Body Protection Disposable Tyvek® suit or chemically resistant, non-woven lab coat with elastic cuffs.N/APrevents powder from settling on street clothes. The morpholine moiety's high skin permeability means any trapped powder reacting with sweat will cause localized chemical burns[4].

Self-Validating Operational Workflow

A self-validating protocol ensures that safety is confirmed at each step before proceeding to the next. Do not rely on assumptions; verify your engineering controls.

Step 1: Environmental Validation

Before opening the chemical container, validate the primary engineering control. N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea must be handled inside a certified chemical fume hood[9].

  • Validation Step: Check the continuous airflow monitor. Ensure the face velocity is strictly between 80 and 100 feet per minute (fpm) . Velocities below 80 fpm fail to capture heavy vapors; velocities above 100 fpm create turbulent eddies that can blow toxic powder out of the hood and into the operator's breathing zone.

Step 2: Enclosed Weighing Protocol

Static electricity is the primary vector for unintended exposure when handling dry thiourea powders.

  • Action: Use an anti-static ionizer fan inside the hood to neutralize static charges on the balance and spatulas.

  • Action: Use a grounded, stainless-steel spatula. Avoid plastic spatulas, which generate static charge and cause the powder to aerosolize.

  • Validation Step: Tare a sealed vial, open it inside the hood, transfer the required mass, and seal the vial before removing it from the balance enclosure.

Step 3: Reaction Setup
  • Action: Dissolve the compound within the fume hood using secondary containment (e.g., a spill tray). If transferring to a larger reactor, utilize a closed-system addition funnel or purge the system with inert gas (N2/Ar) to minimize oxidative degradation of the thiourea core prior to the reaction.

Handling_Workflow Prep 1. Environmental Validation Verify Hood Velocity (80-100 fpm) PPE 2. PPE Donning Double Nitrile/Butyl Gloves, Splash Goggles Prep->PPE Weigh 3. Enclosed Transfer Anti-static Weighing inside Hood PPE->Weigh Decon Decon Weigh->Decon

Standard operating procedure for the safe handling and transfer of thiourea derivatives.

Spill Management & Hazardous Waste Disposal

In the event of a powder spill, improper cleanup can exacerbate the hazard by aerosolizing the compound.

  • Spill Protocol: Do not dry sweep. Dry sweeping aerosolizes the morpholine-thiourea particulates, creating an immediate inhalation hazard[10]. Instead, cover the spill with absorbent pads lightly dampened with a compatible solvent (e.g., ethanol or isopropanol) to dissolve and capture the powder.

  • Decontamination: Once the bulk material is removed, wash the surface with copious amounts of soap and water. The surfactant action of the soap breaks down the lipophilic morpholine ring's adherence to the benchtop[4].

  • Disposal: All contaminated PPE (inner gloves, Tyvek sleeves), weigh boats, and spill cleanup materials must be placed in a sealed, clearly labeled hazardous waste container. Label as: "Hazardous Chemical Waste: Toxic/Endocrine Disruptor (Thiourea/Morpholine derivative)." Do not mix with acidic waste streams, as thioureas can react to release toxic gases[7].

References

  • CymitQuimica. "N,N-Diethyl-N′-[4-(4-morpholinyl)phenyl]tiourea Product Data." CymitQuimica Catalog. 1

  • International Programme on Chemical Safety (IPCS). "Thiourea (CICADS 49, 2003)." INCHEM. 2

  • Centers for Disease Control and Prevention (CDC). "Deleterious Effects From Occupational Exposure to Ethylene Thiourea in Pregnant Women." CDC Stacks. 3

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet - Morpholine." NJ.gov. 4

  • Santa Cruz Biotechnology. "Morpholine Safety Data." SCBT. 5

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NIH NCBI Bookshelf. 7

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." OSHA.gov. 8

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea
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